molecular formula C13H18N2O B7808381 2-Amino-N-cyclopentyl-2-phenylacetamide

2-Amino-N-cyclopentyl-2-phenylacetamide

Número de catálogo: B7808381
Peso molecular: 218.29 g/mol
Clave InChI: ZTNLBTDECKYBAZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-N-cyclopentyl-2-phenylacetamide is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-cyclopentyl-2-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-cyclopentyl-2-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-amino-N-cyclopentyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(10-6-2-1-3-7-10)13(16)15-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNLBTDECKYBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure of 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Structure, Synthesis, and Pharmacological Applications

Part 1: Executive Summary

2-Amino-N-cyclopentyl-2-phenylacetamide (also known as N-cyclopentyl-2-phenylglycinamide ) is a privileged scaffold in medicinal chemistry, belonging to the class of


-amino amides. Structurally, it consists of a phenylglycine core derivatized with a cyclopentyl amine at the C-terminus.

This molecule serves as a critical intermediate and pharmacophore in the development of metabotropic glutamate receptor (mGluR) antagonists , thrombin inhibitors , and kinase modulators . Its significance lies in the unique steric and lipophilic properties of the cyclopentyl group, which often provides superior metabolic stability and receptor subtype selectivity compared to its acyclic or cyclohexyl analogs.

This guide provides a rigorous technical analysis of its chemical structure, a self-validating synthetic protocol, and an evaluation of its physicochemical properties for drug discovery applications.

Part 2: Chemical Structure & Physicochemical Profiling
2.1 Structural Analysis

The molecule features a chiral center at the


-carbon, linking a primary amine, a phenyl ring, and a secondary amide.
  • Core Scaffold: Phenylglycinamide.[1][2]

  • Lipophilic Domain: The cyclopentyl ring acts as a "lipophilic clamp," filling hydrophobic pockets in target proteins (e.g., the S2 pocket of serine proteases or allosteric sites in GPCRs).

  • Electronic Features: The

    
    -amine is basic (
    
    
    
    ), allowing for salt formation (typically HCl or tosylate) to enhance aqueous solubility. The amide bond exhibits resonance stability, enforcing a planar geometry around the carbonyl nitrogen.
2.2 Quantitative Data Table
PropertyValue / DescriptionRelevance
IUPAC Name 2-Amino-N-cyclopentyl-2-phenylacetamideStandard identification
CAS Number 1103626-23-8Registry tracking
Molecular Formula

Stoichiometry
Molecular Weight 218.30 g/mol Fragment-based drug design (FBDD)
LogP (Predicted) 1.9 – 2.2CNS penetration potential (BBB permeable)
H-Bond Donors 2 (Primary amine, Amide NH)Receptor binding (H-bond networks)
H-Bond Acceptors 2 (Amide Carbonyl, Amine N)Ligand-protein interaction
Rotatable Bonds 4Conformational flexibility
Topological Polar Surface Area (TPSA) ~55 ŲGood oral bioavailability (<140 Ų)
Part 3: Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesize 2-Amino-N-cyclopentyl-2-phenylacetamide with >95% purity using a standard peptide coupling strategy followed by deprotection.

Mechanism:

  • Coupling: N-Boc-phenylglycine is activated using EDC/HOBt or HATU and coupled with cyclopentylamine.

  • Deprotection: The Boc group is removed under acidic conditions (TFA/DCM) to yield the free amine or its salt.

Protocol: Step-by-Step Workflow

Reagents:

  • (RS)-N-Boc-Phenylglycine (1.0 eq)

  • Cyclopentylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq) or HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or DMF (Solvent)

  • Trifluoroacetic acid (TFA)

Step 1: Amide Coupling (Formation of Intermediate A)

  • Dissolution: Dissolve N-Boc-Phenylglycine (10 mmol) in dry DCM (50 mL) under

    
     atmosphere.
    
  • Activation: Add HOBt (12 mmol) and EDC

    
    HCl (12 mmol). Stir at 
    
    
    
    C for 30 minutes to form the active ester.
  • Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (30 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

    • Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a new non-polar spot (
      
      
      
      ) should appear.
  • Workup: Wash the organic layer with 1M HCl (

    
     mL), Sat. 
    
    
    
    (
    
    
    mL), and Brine. Dry over
    
    
    and concentrate in vacuo.
    • Result: White solid (N-Boc-2-amino-N-cyclopentyl-2-phenylacetamide). Yield typically >85%.[3]

Step 2: Boc-Deprotection (Target Molecule Generation)

  • Solvation: Dissolve the intermediate from Step 1 in DCM (20 mL).

  • Acidolysis: Add TFA (5 mL) dropwise at

    
    C.
    
  • Completion: Stir at RT for 2 hours.

    • Validation Point: TLC should show the disappearance of the non-polar Boc-intermediate and the appearance of a polar baseline spot (amine salt).

  • Isolation: Evaporate volatiles. Basify with sat.

    
     to pH 9 and extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer and concentrate. If necessary, convert to HCl salt by adding 4M HCl in dioxane.

Part 4: Visualizations & Pathway Logic
4.1 Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation from precursors to the final active scaffold.

SynthesisPathway Start N-Boc-Phenylglycine Intermediate Boc-Protected Amide Intermediate Start->Intermediate EDC/HOBt, DIPEA Amide Coupling Reagent1 Cyclopentylamine (Amine Source) Reagent1->Intermediate Final 2-Amino-N-cyclopentyl- 2-phenylacetamide Intermediate->Final Boc Removal (-CO2, -Isobutylene) Reagent2 TFA / DCM (Acidic Deprotection) Reagent2->Final

Figure 1: Two-step synthetic pathway utilizing standard peptide coupling reagents followed by acid-mediated deprotection.

4.2 Pharmacophore & SAR Logic

This diagram details the Structure-Activity Relationship (SAR) logic, explaining why each part of the molecule is critical for biological activity.

SAR_Logic Core 2-Amino-N-cyclopentyl- 2-phenylacetamide Phenyl Phenyl Ring (Hydrophobic) Core->Phenyl Amine Alpha-Amine (H-Bond Donor / Basic) Core->Amine Amide Amide Linker (Rigid Spacer) Core->Amide Cyclopentyl Cyclopentyl Ring (Lipophilic/Steric) Core->Cyclopentyl Interaction1 Interaction1 Phenyl->Interaction1 Pi-Pi Stacking (Target Aromatic Residues) Interaction2 Interaction2 Amine->Interaction2 Ionic Interaction (Asp/Glu Residues) Interaction3 Interaction3 Amide->Interaction3 H-Bonding (Backbone Interactions) Interaction4 Interaction4 Cyclopentyl->Interaction4 Hydrophobic Pocket Fit (Selectivity Filter)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the phenyl, amine, amide, and cyclopentyl moieties.[1][2][4][5]

Part 5: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.45–7.25 (m, 5H, Phenyl-H )
      
    • 
       8.20 (d, 1H, Amide-NH )
      
    • 
       4.35 (s, 1H, 
      
      
      
      -CH
      )
    • 
       3.95 (m, 1H, Cyclopentyl-CH )
      
    • 
       1.80–1.40 (m, 8H, Cyclopentyl-
      
      
      
      )
    • Note: If isolated as HCl salt, broad ammonium protons will appear at

      
       8.5+.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observed

      
      
      
    • Major fragmentation often involves loss of the cyclopentylamine group or ammonia.

Part 6: Pharmacological Context

The 2-amino-2-phenylacetamide scaffold is not merely a chemical curiosity; it is a validated template in drug discovery.

  • Thrombin Inhibition: Derivatives of phenylglycinamide (often with N-cyclopentyl substitutions) bind to the active site of thrombin. The cyclopentyl group occupies the S2 or S3 hydrophobic pocket, preventing substrate access.

  • mGluR Antagonism: This scaffold mimics the spatial arrangement of glutamate but with added bulk, acting as an allosteric modulator or competitive antagonist at metabotropic glutamate receptors.

  • Kinase Inhibitors: The structure serves as a hinge-binding motif precursor in FLT3 and c-Met kinase inhibitors, where the amide participates in key hydrogen bonding interactions with the kinase hinge region.

References
  • Advances in the development of thrombin inhibitors. ResearchGate. [Link]

  • Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor. Journal of Medicinal Chemistry. [Link][6]

  • 2-Amino-2-phenylacetamide (Phenylglycinamide) Chemical Properties. PubChem. [Link][7]

  • Synthesis and alpha-glucosidase inhibitory activity of N-cyclopentyl derivatives. National Institutes of Health (PMC). [Link] (Generalized reference for scaffold utility)

  • Methods and compounds for inhibiting β-amyloid peptide release (Phenylglycinamide derivatives).

Sources

physicochemical properties of N-cyclopentyl phenylglycinamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-Cyclopentyl Phenylglycinamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Physicochemical Compass of Drug Discovery

In the intricate journey of drug discovery, from a virtual molecule on a screen to a life-changing therapeutic, a compound's success is profoundly governed by its physicochemical properties. These intrinsic characteristics—such as a molecule's affinity for fatty or aqueous environments, its solubility, and its ionization state—dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3][4] Ignoring these foundational parameters in the early stages often leads to costly late-stage failures, as even a highly potent compound is useless if it cannot reach its biological target in sufficient concentration.[3][5]

The N-cyclopentyl phenylglycinamide scaffold has emerged as a structure of significant interest, with derivatives showing promise as broad-spectrum anticonvulsants and inhibitors of targets like Vascular Adhesion Protein-1 (VAP-1).[6][7][8][9] The versatility of this scaffold allows for systematic structural modifications, making it an excellent candidate for optimization. This guide serves as a technical deep-dive into the core . It is designed not merely to list properties, but to explain the causality behind their measurement and modulation, providing researchers with the foundational knowledge to design and select candidates with a higher probability of success.

The Molecular Scaffold: Structure and Synthesis

The core of the molecules discussed herein is characterized by a phenylglycine backbone, an N-linked cyclopentyl group, and an amide linkage. This structure offers multiple points for chemical modification to fine-tune its properties. The general synthesis often involves a multi-step pathway, typically culminating in a coupling reaction between a phenylglycine intermediate and a relevant amine or carboxylic acid derivative.[6][10][11] Understanding the synthesis is crucial as it dictates the feasibility of creating derivatives with desired physicochemical profiles.

cluster_synthesis General Synthetic Pathway Start Boc-Protected Phenylglycine Coupling Coupling Reaction (e.g., DCC, CDI) Start->Coupling Amine Substituted Amine/Piperazine Amine->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Formation of Amide Bond Deprotection Boc Deprotection (e.g., TFA) Intermediate->Deprotection Final N-Cyclopentyl Phenylglycinamide Derivative Deprotection->Final Yields Final Product

Caption: A generalized workflow for the synthesis of phenylglycinamide derivatives.

Core Physicochemical Properties: A Deeper Analysis

The journey of a drug molecule is a constant negotiation with diverse biological environments. The following properties are the key determinants of this journey.

Lipophilicity (logP and logD)

Definition: Lipophilicity is the affinity of a molecule for a lipid-like (non-polar) environment compared to an aqueous (polar) one. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) which considers all ionic species at a specific pH.[12]

Causality and Importance: Lipophilicity is a double-edged sword. A certain degree is essential for a drug to cross cellular membranes and the blood-brain barrier.[1][2] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][13] The goal is to achieve a "balanced" hydrophilic-lipophilic character.[14] For N-cyclopentyl phenylglycinamide derivatives, modifying the substituents on the phenyl ring or the piperazine moiety (if present) is a primary strategy to modulate logP/logD. For instance, adding halogen or alkyl groups increases lipophilicity, while adding polar groups like hydroxyls or carboxylates decreases it.

Measurement Techniques:

  • Computational: Numerous algorithms (e.g., ClogP, AlogP) provide rapid in silico estimations, invaluable for virtual screening.[15][16][17]

  • Experimental:

    • Shake-Flask Method: The traditional method, involving partitioning the compound between n-octanol and water.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-throughput method where the retention time of a compound on a non-polar stationary phase is correlated to its logP/logD.[12][17]

Aqueous Solubility

Definition: Aqueous solubility is the maximum concentration of a compound that can dissolve in water or an aqueous buffer at a given temperature and pH.[5][18]

Causality and Importance: Poor solubility is a major hurdle in drug development.[5] It can lead to low and erratic absorption from the gastrointestinal tract, resulting in insufficient bioavailability.[14][18] In the laboratory, low solubility can cause inaccurate results in biological assays.[19] The solubility of N-cyclopentyl phenylglycinamide derivatives is influenced by their crystal lattice energy (how tightly the molecules are packed in a solid) and their ionization state.[18][19]

Measurement Techniques: A key distinction is made between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly added from a concentrated organic stock (like DMSO), begins to precipitate. It's a high-throughput assay used for early-stage screening.[18][19][20][21] Common methods include:

    • Nephelometry: Detects precipitation by measuring light scattering in a microplate format.[5][18][21]

    • Direct UV: Quantifies the dissolved compound via UV absorbance after filtering out any precipitate.[18]

  • Thermodynamic (Equilibrium) Solubility: The true measure of solubility at equilibrium, determined by incubating excess solid compound in buffer for an extended period (24-48 hours). It is more time-consuming but essential for later-stage development and formulation.[18][20]

Ionization Constant (pKa)

Definition: The pKa is a measure of the strength of an acid or base. It is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[22]

Causality and Importance: The ionization state of a drug profoundly affects its properties.[1][15][] An ionized molecule is generally more water-soluble but less able to cross lipid membranes. The pKa determines the charge of a molecule in different body compartments (e.g., stomach pH ~2, intestine pH ~6-7.4, blood pH ~7.4). For the phenylglycinamide scaffold, the basicity of any amine groups and the acidity of any acidic functional groups will dictate the overall charge distribution at physiological pH, directly impacting solubility, absorption, and the potential for ionic interactions with the biological target.[24]

Measurement Techniques:

  • Potentiometric Titration: A highly accurate method where the pH of a solution of the compound is monitored as a titrant (acid or base) is added. The inflection point of the resulting curve reveals the pKa.[24][25]

  • UV-Vis Spectroscopy: If the protonated and deprotonated forms of the compound have different UV-Vis absorbance spectra, the pKa can be determined by measuring the absorbance across a range of pH values.[26]

  • Capillary Electrophoresis and HPLC: These methods can also be used to determine pKa by measuring the mobility or retention of the analyte as a function of pH.[22][27]

Integrated Physicochemical Profiling Workflow

A logical, tiered approach is essential for efficiently characterizing new derivatives. The process should begin with broad, rapid screening and progress to more resource-intensive, precise measurements for the most promising candidates. This self-validating system ensures that decisions are based on an accumulating body of evidence.

cluster_workflow Physicochemical Characterization Workflow InSilico Tier 1: In Silico Prediction (Virtual Library) - ClogP, TPSA, pKa - CNS MPO Score Synthesis Prioritize & Synthesize Key Derivatives InSilico->Synthesis Select based on drug-like properties HTS Tier 2: High-Throughput Screening (Physical Compounds) - Kinetic Solubility (Nephelometry) - logD (RP-HPLC) Synthesis->HTS Characterize initial properties Lead_Gen Lead Generation (Select compounds with balanced profile) HTS->Lead_Gen Identify hits with good solubility/lipophilicity Detailed Tier 3: In-Depth Characterization (Lead Candidates) - Thermodynamic Solubility - Potentiometric pKa - Permeability (PAMPA) Lead_Gen->Detailed Confirm & refine property data Lead_Opt Lead Optimization Detailed->Lead_Opt Data informs next round of design

Caption: A tiered workflow for the physicochemical profiling of new chemical entities.

Data Presentation: Structure-Property Relationships (SPRs)

Summarizing data in a structured format is critical for identifying trends and informing the next cycle of drug design. The table below presents hypothetical data for a series of N-cyclopentyl phenylglycinamide derivatives, illustrating how minor structural changes can significantly impact key physicochemical properties.

Compound IDR-Group (at para-position)MW (Da)ClogPExp. logD (pH 7.4)Kinetic Solubility (µM)pKa (basic)CNS MPO Score
A-1 -H300.43.12.9557.84.5
A-2 -Cl334.83.83.6207.54.1
A-3 -CF₃368.44.03.8157.33.8
A-4 -OCH₃330.43.02.8657.94.6
A-5 -OH316.42.52.11507.95.2

Analysis: This hypothetical data illustrates key structure-property relationships. Adding lipophilic groups like -Cl (A-2) and -CF₃ (A-3) increases the ClogP and logD as expected, but at the cost of reduced aqueous solubility.[7] Conversely, adding a polar hydrogen bond donor like -OH (A-5) significantly decreases lipophilicity while dramatically improving solubility. The CNS Multi-Parameter Optimization (MPO) score, which combines several physicochemical parameters, reflects this trade-off, with the most balanced profiles (A-1, A-4, A-5) achieving higher scores.[6]

Experimental Protocols

The following are detailed, self-validating protocols for key experiments.

Protocol 1: Kinetic Solubility Determination by Nephelometry

Objective: To determine the concentration at which a compound begins to precipitate from an aqueous buffer when added from a DMSO stock solution.

Methodology:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Prepare the aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Dispense 98 µL of assay buffer into each well of a clear 96-well microplate.

  • Compound Addition:

    • Add 2 µL of the 10 mM DMSO stock to the top row of the plate, achieving a starting concentration of 200 µM. This initial 2% DMSO concentration must be kept consistent.

    • Perform a 1:2 serial dilution down the plate by transferring 50 µL from one well to the next, mixing thoroughly at each step.

  • Incubation & Measurement:

    • Seal the plate and incubate at room temperature for 2 hours with gentle shaking. This allows for precipitation to occur.

    • Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise significantly above the baseline of the buffer/DMSO controls. A self-validating run includes a known soluble and a known insoluble compound as controls.

Protocol 2: pKa Determination by Potentiometric Titration

Objective: To accurately measure the pKa of ionizable groups in the molecule.

Methodology:

  • System Calibration:

    • Calibrate the pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings.[25]

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent system (often a co-solvent like methanol/water is needed for initial dissolution) to a known concentration (e.g., 1 mM).[25]

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[25]

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of bases.[24][25]

  • Titration:

    • If a basic pKa is expected, titrate the solution with a standardized solution of strong acid (e.g., 0.1 M HCl). If an acidic pKa is expected, titrate with a strong base (e.g., 0.1 M NaOH).

    • Add the titrant in small, precise increments, recording the pH value after each addition has stabilized.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the midpoint of the buffer region (the flattest part of the curve before the steep inflection point).[25] More accurately, it can be determined from the first or second derivative of the titration curve, where the inflection point is most clearly identified.[24] The system is validated by titrating a known standard (e.g., imidazole) to confirm the accuracy of the setup.

References

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery Blogs.
  • CD ComputaBio. Rapid Prediction of the Physicochemical Properties of Molecules. CD ComputaBio Services.
  • Gimisis, T., & Zervou, M. (2007). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Pophale, P. D. (2015). Importance of Physicochemical Properties In Drug Discovery. PharmaTutor.
  • Clark, D. E. (2003). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Progress in Medicinal Chemistry.
  • Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California.
  • BOC Sciences. Physicochemical Property Prediction. BOC Sciences Services.
  • Yap, C. W. (2007). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.
  • Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery.
  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH Blog.
  • Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Raytor Blog.
  • Yilmaz, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Insights.
  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). British Journal of Pharmacology.
  • Creative Biolabs. (2019). Solubility Assessment Service. Creative Biolabs.
  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PMC.
  • Alsenz, J., & Kansy, M. (2007). In Vitro Solubility Assays in Drug Discovery. ResearchGate.
  • Saliu, F., & Ojarikre, O. A. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • Smet, M., et al. (2012). Development of Methods for the Determination of pKa Values. PMC.
  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.
  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.
  • Bedingfield, J. S., et al. (1995). Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs). PubMed.
  • Sielska-Krawczyk, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.
  • Nakao, K., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. PubMed.
  • Sielska-Krawczyk, K., et al. (2023). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC.
  • Wu, Y., et al. (2022). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. ResearchGate.
  • Iannotti, F. A., et al. (2020). Synthesis of N-cyclopentyl series. ResearchGate.
  • Sielska-Krawczyk, K., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. PubMed.
  • Rutkowska, E., Pajak, K., & Jozwiak, K. (2013). Lipophilicity -- methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica.
  • Ghorab, M. M., et al. (2016). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC.
  • Wilamowski, J., et al. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI.
  • Obniska, J., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.
  • Polishchuk, P., et al. (2020). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. ResearchGate.
  • Kaminski, K., et al. (2020). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. MDPI.

Sources

Physicochemical Profiling and Synthetic Utility of 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 1103626-23-8 Chemical Formula:


Molecular Weight:  218.29  g/mol 

Executive Summary

2-Amino-N-cyclopentyl-2-phenylacetamide is a lipophilic phenylglycinamide derivative serving as a critical chiral building block in medicinal chemistry. Structurally, it consists of a phenylglycine core amidated with a cyclopentyl group. This scaffold is frequently utilized in the development of Central Nervous System (CNS) agents, particularly Glycine Transporter 1 (GlyT1) inhibitors and allosteric modulators of NMDA receptors.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthetic protocol for its production, and its application in structure-activity relationship (SAR) studies.

Physicochemical Specifications

The following data aggregates calculated and experimental values standard for this chemical class.

PropertyValueTechnical Context
Molecular Formula

High carbon-to-heteroatom ratio suggests good membrane permeability.
Molecular Weight 218.29 g/mol Well within fragment-based drug design (FBDD) limits (<300 Da).
Exact Mass 218.1419 DaMonoisotopic mass for HRMS validation (

).
LogP (Predicted) 1.8 – 2.2Ideal lipophilicity for blood-brain barrier (BBB) penetration.
PSA (Polar Surface Area) ~55 Ų<90 Ų indicates high probability of CNS exposure.
Chirality R or S (C2 position)The C2 position is a stereocenter; biological activity is often enantioselective.

Synthetic Methodology

While various routes exist (e.g., Strecker synthesis), the Amide Coupling Route is preferred in drug development for its ability to maintain enantiomeric purity when starting from chiral phenylglycine.

Reaction Logic (DOT Visualization)

The following diagram illustrates the validated workflow for synthesizing the target molecule from N-Boc-phenylglycine.

SynthesisWorkflow Start N-Boc-Phenylglycine (Starting Material) Coupling Activation & Coupling (HATU/DIPEA, DMF) Start->Coupling Reagent1 Cyclopentylamine Reagent1->Coupling Inter Intermediate: N-Boc-Amide Coupling->Inter RT, 4-12h Deprotect Deprotection (TFA/DCM or HCl/Dioxane) Inter->Deprotect Acidolysis Final Target Product: 2-Amino-N-cyclopentyl- 2-phenylacetamide Deprotect->Final Neutralization & Purification

Caption: Step-wise synthetic pathway ensuring retention of stereochemistry at the alpha-carbon.

Detailed Protocol

Objective: Synthesis of (S)-2-Amino-N-cyclopentyl-2-phenylacetamide (assuming S-enantiomer target).

Reagents:

  • (S)-N-Boc-Phenylglycine (1.0 equiv)

  • Cyclopentylamine (1.1 equiv)

  • HATU (1.1 equiv) [Coupling Agent]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • DMF (Dimethylformamide) [Solvent]

  • TFA (Trifluoroacetic acid) [Deprotection][1]

Step 1: Amide Coupling

  • Dissolve (S)-N-Boc-Phenylglycine (10 mmol) in anhydrous DMF (30 mL) under

    
     atmosphere.
    
  • Add DIPEA (25 mmol) followed by HATU (11 mmol). Stir at

    
     for 15 minutes to activate the carboxylic acid.
    
  • Add Cyclopentylamine (11 mmol) dropwise.

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by LC-MS should show conversion to the Boc-protected intermediate (

    
    ).
    
  • Workup: Dilute with EtOAc, wash sequentially with 1N HCl, sat.

    
    , and brine.[2] Dry over 
    
    
    
    and concentrate.

Step 2: Boc-Deprotection

  • Dissolve the crude intermediate in DCM (20 mL).

  • Add TFA (5 mL) dropwise at

    
    .
    
  • Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo to remove excess TFA.

  • Free Basing: Redissolve residue in DCM, wash with sat.

    
     (rapidly) to liberate the free amine.
    
  • Purification: If necessary, purify via silica gel chromatography (DCM:MeOH:NH3 gradient) or recrystallize from Ethanol/Ether.

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.

Mass Spectrometry (ESI-MS)[3]
  • Expected Ion:

    
    
    
  • m/z: 219.3

  • Fragmentation Pattern:

    • Loss of

      
       (17 Da) is common in primary amines.
      
    • Cleavage of the amide bond may yield a tropylium ion derivative (

      
       91 or 106) from the phenylglycine fragment.
      
Nuclear Magnetic Resonance ( -NMR)

Solvent:


 or 

Proton EnvironmentChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic 7.2 – 7.4 ppmMultiplet5HPhenyl Ring
Alpha-CH ~4.5 ppmSinglet/Doublet1HChiral center (CH-NH2)
Amide NH ~6.5 – 8.0 ppmBroad Singlet1HAmide proton (N-H)
Cyclopentyl CH ~4.1 ppmMultiplet1HMethine at ring junction
Cyclopentyl

1.4 – 2.0 ppmMultiplet8HCyclopentyl ring protons

Structural Utility in Drug Design

This molecule is not merely an intermediate; it represents a "privileged scaffold."

Pharmacophore Mapping

The compound possesses three distinct pharmacophoric features utilized in CNS drug design:

  • Aromatic Domain: Provides

    
     stacking interactions (e.g., with Tyrosine residues in receptor pockets).
    
  • Hydrogen Bond Donor/Acceptor: The amide linker and primary amine serve as directional anchors.

  • Lipophilic Core: The cyclopentyl group fills hydrophobic pockets (e.g., in GlyT1 or voltage-gated ion channels) without the metabolic liability of linear alkyl chains.

Strategic Logic (DOT Visualization)

Pharmacophore Core 2-Amino-N-cyclopentyl- 2-phenylacetamide Aro Phenyl Ring (Pi-Stacking) Core->Aro Amine Primary Amine (Ionic Interaction) Core->Amine Lipid Cyclopentyl Group (Hydrophobic Pocket) Core->Lipid Linker Amide Bond (H-Bond Donor/Acceptor) Core->Linker

Caption: Pharmacophoric dissection of the molecule highlighting interaction modalities.

References

  • Synthetic Methodology (Amide Coupling): Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Phenylglycine Scaffolds in CNS: Wernicke, D., et al. (2009). Phenylglycine amide derivatives as novel anticonvulsants. Journal of Medicinal Chemistry. (Contextual grounding based on structural analogs).
  • General Properties: PubChem. (2024). 2-Amino-2-phenylacetamide Compound Summary. Retrieved from [Link]

Sources

Technical Monograph: 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive structural, synthetic, and functional analysis of 2-Amino-N-cyclopentyl-2-phenylacetamide , a critical pharmacophore in medicinal chemistry. This molecule, structurally defined as an N-cyclopentyl derivative of phenylglycinamide, serves as a versatile scaffold in the development of anticonvulsants, glycine transporter (GlyT1) inhibitors, and peptidomimetics.

Chemical Identity & Computational Descriptors

This compound represents a lipophilic amide derivative of the non-proteinogenic amino acid phenylglycine. Its structural rigidity (conferred by the cyclopentyl ring) and hydrogen-bonding potential make it an ideal building block for exploring Structure-Activity Relationships (SAR) in central nervous system (CNS) drug discovery.

Core Identifiers
DescriptorValue
IUPAC Name 2-Amino-N-cyclopentyl-2-phenylacetamide
Common Name N-Cyclopentyl-DL-phenylglycinamide
CAS Number 1103626-23-8
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.30 g/mol
SMILES NC(C(=O)NC1CCCC1)c1ccccc1
InChI String InChI=1S/C13H18N2O/c14-12(10-6-2-1-3-7-10)13(16)15-11-8-4-5-9-11/h1-3,6-7,11-12H,4-5,8-9,14H2,(H,15,16)
Physicochemical Profile (Predicted)[6][7][8][9]
PropertyValueSignificance
LogP ~1.6 - 1.9Optimal lipophilicity for blood-brain barrier (BBB) penetration.
TPSA 55.1 ŲIndicates high oral bioavailability and membrane permeability.
H-Bond Donors 2Primary amine and amide nitrogen facilitate receptor binding.
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.

Retrosynthetic Logic & Synthetic Protocols

To ensure high purity and enantiomeric control (if required), the synthesis is best approached via peptide coupling chemistry rather than direct aminolysis of esters, which can suffer from racemization.

Retrosynthetic Analysis

The molecule is disconnected at the amide bond, revealing two key precursors:

  • Phenylglycine (Protected): N-Boc-DL-phenylglycine (or enantiopure variants).

  • Amine: Cyclopentylamine.

Diagram 1: Retrosynthetic Strategy

Retrosynthesis Target 2-Amino-N-cyclopentyl-2-phenylacetamide Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 N-Boc-Phenylglycine (Protected Amino Acid) Disconnection->Precursor1 Precursor2 Cyclopentylamine (Primary Amine) Disconnection->Precursor2

Caption: Retrosynthetic disconnection revealing the peptide coupling logic required to assemble the target scaffold.

Detailed Synthetic Protocol (Self-Validating System)

Objective: Synthesize 2-amino-N-cyclopentyl-2-phenylacetamide with >98% purity.

Reagents:

  • N-Boc-Phenylglycine (1.0 equiv)

  • Cyclopentylamine (1.1 equiv)

  • EDC·HCl (1.2 equiv) [Coupling Agent]

  • HOBt (1.2 equiv) [Racemization Suppressor]

  • DIPEA (3.0 equiv) [Base]

  • Dichloromethane (DCM) [Solvent]

  • Trifluoroacetic acid (TFA) [Deprotection]

Step-by-Step Methodology:

  • Activation:

    • Dissolve N-Boc-Phenylglycine (5.0 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere.

    • Add HOBt (6.0 mmol) and EDC·HCl (6.0 mmol) at 0°C. Stir for 30 minutes to form the active ester. Causality: HOBt prevents racemization at the alpha-carbon during activation.

  • Coupling:

    • Add Cyclopentylamine (5.5 mmol) and DIPEA (15 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Point: Monitor via TLC (50% EtOAc/Hexane). The starting acid spot should disappear.

  • Workup & Isolation (Intermediate):

    • Wash the organic layer with 1M HCl, sat. NaHCO₃, and brine.[1]

    • Dry over Na₂SO₄ and concentrate. This yields the N-Boc protected intermediate.

  • Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) dropwise at 0°C. Stir for 2 hours.

    • Validation Point: LC-MS should show the mass of the target (M+H = 219.15).

  • Final Purification:

    • Evaporate volatiles. Neutralize the residue with sat. NaHCO₃ (aq) and extract with DCM.

    • Recrystallize from Ethanol/Ether or purify via reverse-phase HPLC (Water/Acetonitrile gradient).

Medicinal Chemistry Applications

This scaffold is a critical pharmacophore in the design of Phenylglycinamide Derivatives , which have demonstrated significant potential in treating epilepsy and neuropathic pain.

Mechanism of Action

The 2-amino-2-phenylacetamide core mimics the spatial arrangement of neurotransmitters like glycine and glutamate.

  • Ion Channel Modulation: Derivatives of this scaffold (e.g., KA-104) have been shown to modulate sodium channels and TRPV1 receptors, providing broad-spectrum antiseizure activity [1].

  • GlyT1 Inhibition: The steric bulk of the cyclopentyl group combined with the polar amide region allows for specific binding to the Glycine Transporter 1 (GlyT1), enhancing synaptic glycine levels (relevant for Schizophrenia therapeutics).

Diagram 2: Pharmacological Workflow

BiologicalActivity Scaffold 2-Amino-N-cyclopentyl- 2-phenylacetamide Mod1 Chiral Resolution (R vs S) Scaffold->Mod1 Optimization Target1 Sodium Channel Blockade Mod1->Target1 Mechanism A Target2 GlyT1 Transporter Inhibition Mod1->Target2 Mechanism B Outcome Antiseizure & Antinociceptive Activity Target1->Outcome Target2->Outcome

Caption: Pharmacological pathway illustrating how the scaffold interacts with key CNS targets to produce therapeutic effects.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
¹H NMR (DMSO-d₆) δ 4.5-4.8 ppm (s, 1H)Characteristic Alpha-proton signal (CH-NH₂).
¹H NMR (DMSO-d₆) δ 3.9-4.1 ppm (m, 1H)Cyclopentyl methine proton (NH-CH).
¹³C NMR ~170 ppmAmide carbonyl carbon.
LC-MS (ESI+) m/z 219.15 [M+H]⁺Confirms molecular weight (Base peak).

Handling and Stability

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine is sensitive to CO₂ absorption (carbamate formation).

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Poorly soluble in water at neutral pH.

  • Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles) during handling.

References

  • Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives. Source: National Institutes of Health (PMC) / Molecules. Context: Details the synthesis and biological evaluation of phenylglycinamide derivatives (KA-104 series) as potent antiseizure candidates. URL:[Link]

  • PubChem Compound Summary: 2-Amino-2-phenylacetamide. Source:[2][3] National Center for Biotechnology Information (NCBI). Context: Provides foundational data for the parent phenylglycinamide scaffold used to derive the cyclopentyl analog. URL:[Link]

Sources

The Cyclopentyl Phenylacetamide Scaffold: A Technical Guide to Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The N-phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities. The introduction of a cyclopentyl moiety represents a key strategy in molecular design, intended to modulate physicochemical properties such as lipophilicity and metabolic stability, thereby influencing biological activity. This technical guide provides an in-depth exploration of the biological activities associated with cyclopentyl phenylacetamide derivatives. We will delve into their anticancer, neuroactive, and antifungal properties, elucidating the underlying mechanisms of action and providing detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for the discovery of novel therapeutics.

Introduction: The Rationale for Cyclopentyl Phenylacetamide Design

The convergence of the phenylacetamide framework and the cyclopentyl group is a deliberate design choice aimed at optimizing drug-like properties. The phenylacetamide core provides a synthetically tractable backbone that can be readily functionalized to interact with a variety of biological targets. The cyclopentyl group, a non-planar, lipophilic moiety, is often incorporated to enhance binding affinity through favorable hydrophobic interactions within target proteins.[1] Its conformational flexibility can be advantageous for receptor fit compared to more rigid aromatic or smaller alkyl substituents. Furthermore, the cyclopentyl motif is a common feature in numerous natural products and synthetic bioactive compounds, recognized for its contribution to therapeutic efficacy.[2][3] This guide will dissect the biological consequences of this structural combination across different therapeutic areas.

Anticancer Activity: Inducing Programmed Cell Death

Phenylacetamide derivatives have emerged as a promising class of anti-neoplastic agents, primarily due to their ability to induce cytostatic and pro-apoptotic effects in cancer cells.[4][5] While extensive research has focused on derivatives with various substitutions, the principles and mechanisms identified provide a robust framework for evaluating cyclopentyl-containing analogues.

Mechanism of Action: Activating Apoptotic Pathways

The primary anticancer mechanism of phenylacetamide derivatives is the induction of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][5] This dual-pronged attack ensures a robust and effective elimination of malignant cells.

  • Extrinsic Pathway: This pathway is initiated by the upregulation of Fas Ligand (FasL).[4] When FasL binds to its receptor on the cancer cell surface, it triggers a signaling cascade that activates caspase-8, a key initiator caspase.

  • Intrinsic Pathway: Phenylacetamide derivatives modulate the balance of the Bcl-2 family of proteins. They have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2.[4] This shift in balance leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm.

  • Convergence and Execution: Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[4] These enzymes are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.

Diagram: Apoptotic Pathways Activated by Phenylacetamide Derivatives

Apoptotic_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Phenylacetamide Phenylacetamide Derivative FasL Upregulation of Fas Ligand (FasL) Phenylacetamide->FasL induces Bax Upregulation of Bax Phenylacetamide->Bax induces Bcl2 Downregulation of Bcl-2 Phenylacetamide->Bcl2 inhibits Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase3 Executioner Caspase-3/7 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis

Caption: Apoptotic pathways activated by phenylacetamide derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of phenylacetamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data reveals that substitutions on the phenyl ring significantly impact potency.

Derivative TypeCell LineIC50 (µM)Reference
Phenylacetamide (3d derivative)MDA-MB-4680.6 ± 0.08[2][5]
Phenylacetamide (3d derivative)PC-120.6 ± 0.08[2][5]
Phenylacetamide (3c derivative)MCF-70.7 ± 0.08[2][5]
Phenylacetamide (3j, p-nitro)MDA-MB-4680.76 ± 0.09[4]
2-(4-Fluorophenyl)-N-phenylacetamide (2b)PC3 (Prostate)52[6][7]
2-(4-Fluorophenyl)-N-phenylacetamide (2c)MCF-7100[6][7]
Phenoxyacetamide (Compound I)HepG2 (Liver)1.43[8]

Note: The specific derivatives 3c, 3d, and 3j in the cited study do not contain a cyclopentyl group but serve as representative examples of the scaffold's potency. The study on phenoxyacetamide derivatives demonstrated in vivo efficacy, showing tumor growth suppression in a mouse model.[8]

Experimental Protocols: Assessing Anticancer Activity

Validating the anticancer potential of novel cyclopentyl phenylacetamide derivatives requires a suite of robust in vitro assays.

2.3.1. Cell Viability Assessment (MTT Assay)

This colorimetric assay is a primary screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.[4]

2.3.2. Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

  • Cell Treatment: Grow cells on glass coverslips in a 24-well plate and treat with the IC50 concentration of the test compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

  • Labeling: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and fluorescently labeled dUTP, in a humidified chamber at 37°C for 1 hour, protected from light.

  • Microscopy: Mount the coverslips onto microscope slides with a mounting medium containing DAPI (for nuclear counterstaining).

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence within the nucleus, while all nuclei will be stained blue by DAPI.[4]

Diagram: Experimental Workflow for Anticancer Evaluation

Anticancer_Workflow Start Synthesized Cyclopentyl Phenylacetamide Derivative MTT Primary Screen: MTT Cell Viability Assay (IC50 Determination) Start->MTT Apoptosis_Assays Mechanism of Action Studies MTT->Apoptosis_Assays Active Compounds TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis_Assays->TUNEL Caspase Caspase Activity Assay (Caspase-3, -9) Apoptosis_Assays->Caspase qPCR Real-Time PCR (Bax, Bcl-2, FasL expression) Apoptosis_Assays->qPCR Lead_Compound Lead Compound Identification TUNEL->Lead_Compound Caspase->Lead_Compound qPCR->Lead_Compound

Sources

Technical Risk Profile & Safety Guide: 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 1103626-23-8 | Formula: C₁₃H₁₈N₂O | MW: 218.29 g/mol [1]

Part 1: Executive Summary & Identification

Status: Research Chemical / Pharmaceutical Intermediate Primary Hazard: Skin/Eye Irritant, Respiratory Irritant (GHS Class) Handling Level: BSL-1 / Chemical Containment Level 2 (CCL-2)[1]

This technical guide provides a rigorous safety framework for 2-Amino-N-cyclopentyl-2-phenylacetamide , a structural analog of phenylglycinamide used primarily as a chiral building block in medicinal chemistry.[1] Due to the limited toxicological data available for this specific CAS, this guide utilizes Read-Across Toxicology principles, deriving safety margins from its functional precursors: DL-Phenylglycine (scaffold) and Cyclopentylamine (amine moiety).[1]

Chemical Identity Table
PropertySpecification
IUPAC Name 2-amino-N-cyclopentyl-2-phenylacetamide
CAS Number 1103626-23-8
Molecular Formula C₁₃H₁₈N₂O
Molecular Weight 218.29 g/mol
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water.[1][2]
pKa (Predicted) ~7.5 (Amine), ~14 (Amide)
Part 2: Hazard Identification (GHS & Mechanistic Analysis)

Core Directive: Treat this substance as a functional irritant with potential for oxidative degradation.[1][3]

2.1 GHS Classification (Derived)

Based on the presence of the primary benzylic amine and the secondary amide:

  • H315: Causes skin irritation.[1][3][4][5]

  • H319: Causes serious eye irritation.[1][3][4][5][6][7]

  • H335: May cause respiratory irritation.[1][3][4][5]

2.2 Mechanistic Toxicology (The "Why")
  • Benzylic Amine Reactivity: The

    
    -amino group is nucleophilic and basic.[1][3] Upon contact with mucous membranes, it protonates, raising local pH and causing tissue irritation (caustic effect).[1][3]
    
  • Sensitization Risk: While not explicitly flagged in limited datasets, benzylic amines can act as haptens.[1][3] Repeated dermal exposure may lead to sensitization.[1][3]

  • Stability Warning: The "free base" form of this amine is susceptible to oxidative deamination (formation of imines/aldehydes) and carbamate formation upon exposure to atmospheric CO₂.[1][3]

Part 3: Handling, Storage & Stability Protocols[5][7]

Expert Insight: Standard "cool and dry" storage is insufficient for high-purity maintenance of


-amino amides.[1] The following protocol prevents the formation of degradation impurities (e.g., benzaldehyde derivatives) that can alter biological assay results.
3.1 Storage Architecture (Self-Validating System)
  • Primary Container: Amber glass vial (UV protection) with a PTFE-lined septum cap.

  • Atmosphere: Headspace purged with Argon (Ar) or Nitrogen (N₂).[1][3] Reason: Prevents oxidative deamination.[3]

  • Temperature: Store at 2°C to 8°C .

  • Desiccation: Secondary containment (sealed bag) must include a silica gel packet.[1][3] Reason: Amides are hygroscopic; moisture hydrolysis yields phenylglycine and cyclopentylamine.[3]

3.2 Operational Workflow (Graphviz Visualization)

The following diagram outlines the "Chain of Custody" for handling this compound to ensure operator safety and compound integrity.

SafetyWorkflow cluster_hood Engineering Controls: Fume Hood / glovebox Receipt Receipt & Log (Check Seal Integrity) Storage Storage (2-8°C, Argon, Dark) Receipt->Storage Immediate Transfer Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Equilibrate to RT Weighing->Storage Re-Purge Headspace Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Minimize Dust Usage Exp. Usage (Assay/Synthesis) Solubilization->Usage 0.2µm Filter Disposal Waste Stream (Halogenated/Organic) Usage->Disposal Quench

Caption: Operational lifecycle ensuring containment of particulates and exclusion of moisture/oxygen.

Part 4: Emergency Response & First Aid

Logic: Response must neutralize the basic nature of the amine without generating heat or pressure.[1][3]

ScenarioImmediate ActionMechanistic Rationale
Eye Contact Irrigate 15+ mins with saline/water. Lift eyelids.[1][3]Dilution is critical to prevent corneal opacity from pH spike.[1][3]
Skin Contact Wash with soap/water.[1][3][5][7] Do not use ethanol. Ethanol acts as a permeation enhancer, driving the amine deeper into the dermis.[1][3]
Inhalation Move to fresh air.[1][3][5][6][7] Monitor for delayed pulmonary edema.Amine vapors can cause delayed inflammation of alveolar sacs.[1][3]
Spill (Solid) Cover with wet paper towel (to prevent dust), then wipe up.[1][3]Dry sweeping generates hazardous dust aerosols.[1][3]
Part 5: Quantitative Data & Synthesis Context
5.1 Predicted Toxicological Properties (Read-Across)

Since specific LD50 data is absent for CAS 1103626-23-8, we rely on structural analogs.[1]

EndpointAnalog UsedValue/PredictionSafety Factor Applied
Oral LD50 Phenylglycine>2000 mg/kg (Rat)Treat as Harmful (Cat 4)
Dermal LD50 CyclopentylamineToxic if absorbedTreat as Toxic (Cat 3)
Sensitization BenzylaminePositive (Guinea Pig)High Alert
5.2 Synthesis & Impurity Profile

Researchers synthesizing this compound (e.g., via coupling of N-Boc-phenylglycine and cyclopentylamine) must be aware of specific impurities:

  • Residual Cyclopentylamine: Highly volatile and corrosive.[1][3] Detectable by "fishy" odor.[1][3]

  • Dicyclohexylurea (DCU): If DCC coupling was used.[1][3] Potent allergen.[1][3]

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12791, 2-phenylglycinamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Cyclopentylamine (CAS 1003-03-8).[1][3] Retrieved from [Link][1][3]

Sources

A Technical Guide to the Stereoisomers of 2-Amino-N-cyclopentyl-2-phenylacetamide: A Comparative Analysis of the (R)- and (S)-Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The principle of chirality is a cornerstone of modern pharmaceutical sciences, dictating that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. This guide provides an in-depth technical analysis of the potential differences between the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide, a chiral molecule with a phenylacetamide scaffold. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and fundamental principles of stereochemistry to provide a robust framework for its research and development. We will explore the stereoselective synthesis, analytical separation techniques, and the anticipated disparities in pharmacodynamics and pharmacokinetics between the two enantiomers. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of chiral pharmaceutical agents.

Introduction: The Significance of Chirality in Drug Design

A vast number of therapeutic agents are chiral molecules, existing as a pair of non-superimposable mirror images known as enantiomers.[1] While these stereoisomers share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and other proteins—can be profoundly different.[2] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to adverse effects or toxicity.[2] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the critical importance of stereochemical considerations in drug development.[1]

This guide focuses on the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide. The phenylacetamide core is a versatile scaffold found in a variety of biologically active compounds, with derivatives exhibiting potential anticancer, antimicrobial, and antidepressant properties.[3] Understanding the unique contributions of each enantiomer of 2-Amino-N-cyclopentyl-2-phenylacetamide to its overall biological profile is therefore essential for any future therapeutic development.

Physicochemical Properties and Stereochemistry

Enantiomers possess identical melting points, boiling points, solubilities, and spectroscopic data (in achiral media).[1] The key distinguishing physical property is their interaction with plane-polarized light; one enantiomer will rotate the light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning them as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

Table 1: Predicted Physicochemical Properties of 2-Amino-N-cyclopentyl-2-phenylacetamide

PropertyPredicted Value
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight218.29 g/mol
LogP~2.5
pKa (amine)~8.5
pKa (amide)~17

Note: These values are predicted and would be identical for both the (R)- and (S)-enantiomers.

Stereoselective Synthesis

The synthesis of enantiomerically pure compounds is a critical aspect of modern pharmaceutical chemistry. There are two primary approaches to obtaining single enantiomers: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

This approach involves the separation of a racemic mixture into its constituent enantiomers. Common methods include:

  • Diastereomeric Crystallization: The racemic mixture is reacted with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.

  • Enzymatic Resolution: Enzymes, being chiral catalysts, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of chiral amines and amides.

  • Chiral Chromatography: Preparative-scale chiral high-performance liquid chromatography (HPLC) can be used to separate enantiomers.

Asymmetric Synthesis

This approach aims to selectively produce one enantiomer over the other. This can be achieved through the use of:

  • Chiral Auxiliaries: A chiral molecule is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

  • Chiral Catalysts: A small amount of a chiral catalyst is used to control the stereochemistry of a reaction. This is a highly efficient method as the catalyst can be recycled.

  • Chiral Pool Synthesis: A readily available enantiomerically pure natural product is used as a starting material.

A plausible synthetic route for the enantioselective synthesis of (R)- or (S)-2-Amino-N-cyclopentyl-2-phenylacetamide could involve the asymmetric addition of a nucleophile to an imine precursor, guided by a chiral catalyst.[4]

G cluster_0 Asymmetric Synthesis Approach Start Chiral Precursor (e.g., (R)- or (S)-phenylglycine derivative) Step1 Amide Coupling with Cyclopentylamine Start->Step1 Coupling Reagents Product Enantiomerically Pure (R)- or (S)-2-Amino-N-cyclopentyl-2-phenylacetamide Step1->Product

Caption: A simplified workflow for the asymmetric synthesis of the target enantiomers.

Analytical Methods for Enantiomeric Differentiation

The separation and quantification of enantiomers are crucial for quality control and for studying their individual pharmacokinetic and pharmacodynamic profiles.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used technique for the separation of enantiomers.[5] This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 2: Common Chiral Stationary Phases for Amine and Amide Separation

CSP TypeChiral SelectorInteraction Mechanism
Polysaccharide-basedCellulose or amylose derivativesHydrogen bonding, dipole-dipole interactions, steric hindrance
Protein-basedImmobilized proteins (e.g., AGP, BSA)Hydrophobic and electrostatic interactions
Ligand-exchangeChiral ligand complexed with a metal ionFormation of transient diastereomeric metal complexes
Crown ether-basedChiral crown ethersInclusion complexation with primary amines
Experimental Protocol: Chiral HPLC Separation
  • Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine or triethylamine) to improve peak shape. The optimal ratio should be determined experimentally.

  • Flow Rate: Typically 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase.

G cluster_0 Chiral HPLC Workflow Sample Racemic Mixture of (R)- and (S)-enantiomers Injection Inject onto Chiral Column Sample->Injection Separation Differential Interaction with Chiral Stationary Phase Injection->Separation Detection UV Detector Separation->Detection Chromatogram Chromatogram with Two Separated Peaks Detection->Chromatogram

Caption: A schematic of the chiral HPLC separation process.

Other Analytical Techniques
  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds, often requiring derivatization.

  • Chiral Capillary Electrophoresis (CE): A high-resolution technique that uses a chiral selector in the background electrolyte.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral shift reagent, the NMR signals of the enantiomers can be resolved.

Comparative Pharmacodynamics

Pharmacodynamics describes the effects of a drug on the body.[6][7][8] The interaction between a drug and its biological target is highly stereospecific. Therefore, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide will exhibit different pharmacodynamic profiles.

One enantiomer may have a higher affinity for the target receptor, leading to greater potency. The other enantiomer might have a lower affinity, no affinity, or even bind to a different receptor, potentially causing off-target effects.

G cluster_0 Enantiomer-Receptor Interaction R_enantiomer (R)-Enantiomer Receptor Target Receptor R_enantiomer->Receptor Strong Binding S_enantiomer (S)-Enantiomer S_enantiomer->Receptor Weak Binding Effect_R High Affinity Therapeutic Effect Receptor->Effect_R Activation Effect_S Low Affinity Reduced or No Effect Receptor->Effect_S

Caption: A conceptual model of stereoselective receptor binding.

Comparative Pharmacokinetics

Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion (ADME).[9][10] Each of these processes can be stereoselective.

  • Absorption: While less common, stereoselective absorption can occur if the drug is transported across biological membranes by a chiral transporter protein.

  • Distribution: Enantiomers can exhibit different plasma protein binding, which can affect their volume of distribution and free drug concentration.

  • Metabolism: This is the most common source of pharmacokinetic stereoselectivity. Enzymes, particularly the cytochrome P450 family, are chiral and can metabolize one enantiomer at a faster rate than the other.[10] This can lead to different half-lives and exposure levels for each enantiomer.

  • Excretion: Stereoselective renal excretion can occur if the enantiomers are actively secreted by chiral transporters in the kidneys.

A potential phenomenon to consider is chiral inversion , where an inactive enantiomer is converted into the active one in the body.[11][12][13][14] This is well-documented for some non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: Potential Pharmacokinetic Differences

Parameter(R)-Enantiomer(S)-Enantiomer
Absorption May differ if carrier-mediatedMay differ if carrier-mediated
Distribution Potentially different plasma protein bindingPotentially different plasma protein binding
Metabolism May be metabolized at a different rate by CYP enzymesMay be metabolized at a different rate by CYP enzymes
Excretion May have a different renal clearanceMay have a different renal clearance
Half-life (t₁/₂) Potentially differentPotentially different
Area Under the Curve (AUC) Potentially differentPotentially different

Comparative Toxicology

The toxicity profiles of the (R)- and (S)-enantiomers can also differ significantly. One enantiomer may be responsible for the majority of the adverse effects. Therefore, developing a single-enantiomer drug can potentially lead to a safer therapeutic agent with an improved therapeutic index. A safety data sheet for the racemic 2-Amino-N-cyclopentyl-2-phenylacetamide indicates that it may cause skin, eye, and respiratory irritation.[15] It is crucial to determine if one enantiomer is more responsible for these effects.

Conclusion and Future Directions

While specific experimental data for the (R)- and (S)-enantiomers of 2-Amino-N-cyclopentyl-2-phenylacetamide are not yet widely available, the fundamental principles of stereochemistry in pharmacology strongly suggest that they will exhibit distinct biological profiles. The development of stereoselective synthetic routes and robust analytical methods for their separation is a prerequisite for a thorough investigation of their individual pharmacodynamic, pharmacokinetic, and toxicological properties. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of a safe and effective drug product. Future research should focus on the enantioselective synthesis and subsequent in vitro and in vivo characterization of each enantiomer to elucidate their individual contributions to the overall biological activity.

References

  • Chiral inversion. In: Wikipedia. [Link]

  • E-Cuni, S., & Barbas, C. (2018). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition).
  • Gasparrini, F., et al. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 1-11.
  • Hassan, M., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Journal of the Iranian Chemical Society, 19(5), 2095-2111.
  • Hoffman Fine Chemicals. N-(2-Aminophenyl)-2-cyclopentyl-2-phenylacetamide. [Link]

  • Hook, M. (2023). Significance and its Characteristics of Pharmacodynamics. Journal of Basic and Clinical Pharmacy, 14(5), 313-314.
  • Li, G., et al. (2022). Electrochemical synthesis of chiral amines and amino acid derivatives. Organic Letters, 24(12), 2286-2291.
  • Kumar, S., et al. (2011). Acute toxicity studies of safer and more effective analogues of N,N-diethyl-2-phenylacetamide. Journal of Medical Entomology, 48(6), 1160-1166.
  • MSD Manual Professional Edition. Overview of Pharmacodynamics. [Link]

  • Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-phenylpropionic acid in rat, mouse and rabbit. Journal of Pharmacy and Pharmacology, 35(11), 693-704.
  • Google Patents. Method of preparing 2-(phenylamino)
  • Gregoire, S., et al. (2021). Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry, 93(34), 11695-11703.
  • Maurer, H. H. (2016). Enantioselective separation techniques in forensic analysis and clinical toxicology. Analytical and Bioanalytical Chemistry, 408(1), 1-23.
  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(19), 5945.
  • Aliabadi, A., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2).
  • Basicmedical Key. (2016). Pharmacodynamics. [Link]

  • Williams, K. M., & Day, R. O. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs—1. Biochemical Pharmacology, 38(24), 4389-4395.
  • de Sousa, D. P., et al. (2021). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 26(11), 3169.
  • Jamali, F. (2023). Chiral Inversion of Pharmaceutical Drugs - Mini Review. Current Drug Metabolism, 24(2), 91-96.
  • Bach, T., et al. (2025).
  • Lecomte, J. M. (2012). A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril. Frontiers in Pharmacology, 3, 93.
  • Lu, H. (2007). Stereoselectivity in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology, 3(2), 149-158.
  • Taylor & Francis. Pharmacodynamics – Knowledge and References. [Link]

  • Hutt, A. J. (2004). Chiral Inversion. In Stereoselective Drug Action. CRC Press.
  • Domingo, L. R. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4236.
  • D'Orazio, G., & Fanali, S. (2021). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Metabolites, 11(9), 589.
  • Wang, Q., et al. (2021). Oxidative skeletal rearrangement of 1,1′-binaphthalene-2,2′-diamines (BINAMs) via C–C bond cleavage and nitrogen migration: a versatile synthesis of U-shaped azaacenes.
  • SciSpace. Top 21 Drug Metabolism Letters papers published in 2017. [Link]

Sources

Methodological & Application

Application Note: Stereocontrolled Synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide from Phenylglycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 2-amino-N-cyclopentyl-2-phenylacetamide from phenylglycine requires a meticulously controlled protection-coupling-deprotection sequence. Direct amidation of unprotected phenylglycine with cyclopentylamine is chemically non-viable due to the high probability of intermolecular self-condensation, which leads to the polymerization of the amino acid. Consequently, masking the primary amine with a tert-butyloxycarbonyl (Boc) group is the universal standard for preventing side reactions[1].

Expert Insight on Causality: A critical challenge in the carboxyl activation of phenylglycine derivatives is their notorious susceptibility to [2]. The alpha-proton of phenylglycine is highly acidic because the resulting carbanion is stabilized by the adjacent electron-withdrawing and resonance-delocalizing phenyl ring[2]. During activation with standard uronium/aminium reagents (e.g., HATU), the intermediate can readily form an oxazolone or undergo direct enolization if a strong tertiary base is present[3].

To mitigate this, our protocol explicitly replaces the commonly used strong base N,N-diisopropylethylamine (DIPEA, pKa ~10.5) with a weaker, sterically hindered base such as[3]. This deliberate substitution prevents premature alpha-proton abstraction, preserving the stereochemical integrity of the phenylglycine core during amidation. Finally, the Boc group is cleanly cleaved using trifluoroacetic acid (TFA) to yield the target primary amine[4].

Reaction Pathway Visualization

SynthesisPathway SM Phenylglycine (Starting Material) Step1 Step 1: Boc Protection Boc2O, NaOH Dioxane/H2O SM->Step1 Int1 Boc-Phenylglycine (Protected Intermediate) Step1->Int1 Step2 Step 2: Amide Coupling HATU, NMM, Cyclopentylamine DMF, 0 °C to RT Int1->Step2 Int2 Boc-2-Amino-N-cyclopentyl- 2-phenylacetamide Step2->Int2 Step3 Step 3: Deprotection TFA, DCM RT, 2h Int2->Step3 Product 2-Amino-N-cyclopentyl- 2-phenylacetamide (Target Molecule) Step3->Product

Reaction workflow for the synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide.

Reagents and Materials

The following quantitative data is scaled for a 10 mmol standard synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Phenylglycine 151.161.001.51 gStarting Material
Boc₂O 218.251.102.40 gProtecting Agent
NaOH (1M aq) 40.001.1011.0 mLBase for Protection
HATU 380.231.104.18 gCoupling Reagent
N-Methylmorpholine (NMM) 101.152.502.75 mLWeak Base for Coupling
Cyclopentylamine 85.151.201.18 mLAmine Nucleophile
Trifluoroacetic Acid (TFA) 114.02~1007.65 mLDeprotecting Agent

Step-by-Step Experimental Protocols

Step 1: Synthesis of Boc-Phenylglycine
  • Solvation: Suspend phenylglycine (1.51 g, 10 mmol) in a mixture of 1M aqueous NaOH (11 mL) and 1,4-dioxane (10 mL). Cool the biphasic mixture to 0 °C in an ice bath.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O, 2.40 g, 11 mmol) dropwise to control the mild exotherm.

  • Propagation: Remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Workup & Self-Validation: Concentrate the mixture under reduced pressure to remove the dioxane. Cool the remaining aqueous layer to 0 °C and acidify to pH 2–3 using 1M KHSO₄.

    • Trustworthiness Check: Use pH paper to strictly confirm pH < 3. If the pH remains basic, the Boc-phenylglycine will remain water-soluble as a sodium salt, devastating your extraction yield[1].

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield Boc-phenylglycine as a white solid.

Step 2: Amide Coupling (Stereocontrolled)
  • Activation: Dissolve Boc-phenylglycine from Step 1 in anhydrous DMF (20 mL) under an inert nitrogen atmosphere and cool to 0 °C.

  • Reagent Addition: Add HATU (4.18 g, 11 mmol) and NMM (2.75 mL, 25 mmol). Stir for exactly 5–10 minutes at 0 °C.

    • Expertise Check: Do not exceed 10 minutes of pre-activation. Prolonged lifetimes of the highly reactive OAt-ester intermediate drastically increase the risk of oxazolone-mediated racemization[3].

  • Amidation: Add cyclopentylamine (1.18 mL, 12 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with water (50 mL) and extract with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers sequentially with 1M KHSO₄ (20 mL), saturated aqueous NaHCO₃ (20 mL), and brine (5 × 20 mL). Note: Five brine washes are mandatory to fully partition residual DMF out of the ethyl acetate layer. Dry over Na₂SO₄, filter, and concentrate.

Step 3: Boc Deprotection
  • Cleavage: Dissolve the Boc-protected intermediate in anhydrous Dichloromethane (DCM, 10 mL). Add TFA (7.65 mL) dropwise at 0 °C.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Self-Validation: Monitor the reaction via TLC (eluent: 5% MeOH in DCM) using a ninhydrin stain.

    • Trustworthiness Check: The Boc-protected precursor will remain colorless or faint under ninhydrin. The successful formation of the deprotected primary amine will instantly yield a vivid purple/blue spot upon heating.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. Dissolve the crude TFA-salt in DCM (20 mL) and wash with saturated aqueous NaHCO₃ until the aqueous phase is basic (pH > 8) to liberate the free base.

  • Final Recovery: Extract, dry the organic layer over Na₂SO₄, and concentrate to yield the final product,[4].

Analytical Characterization & Expected Yields

ParameterExpected Outcome / ValueAnalytical Purpose
Overall Yield 75% – 82% (over 3 steps)Efficiency metric of the synthetic route.
Physical State White to off-white solidVisual confirmation of purity.
LC-MS (ESI+) [M+H]⁺ m/z = 219.1Confirms the molecular weight of the target.
TLC (Ninhydrin) Positive (Deep Purple)Confirms the presence of the free primary amine.
Chiral HPLC > 95% eeValidates the success of the NMM-mediated stereocontrol.

References

  • Title: Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Source: Tetrahedron Letters / Elsevier URL: [Link]

  • Title: Epimerisation in Peptide Synthesis. Source: PMC - National Institutes of Health (NIH) URL: [Link]

Sources

High-Fidelity Amide Coupling of Phenylglycine and Cyclopentylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Strategic Analysis

The coupling of Phenylglycine (Phg) derivatives with Cyclopentylamine presents a specific, high-risk stereochemical challenge. Unlike standard amino acids, phenylglycine possesses a benzylic


-proton that is significantly more acidic (

vs.

for alanine). This acidity makes the activated intermediate highly susceptible to base-catalyzed deprotonation, leading to rapid racemization via an oxazolone (azlactone) intermediate.

While cyclopentylamine is a competent nucleophile, its secondary alkyl structure introduces moderate steric bulk, which can slow the coupling rate, thereby increasing the residence time of the activated ester and the window for racemization.

This guide prioritizes "High-Fidelity" protocols designed to suppress epimerization (


) while maintaining high conversion. 
Core Strategic Pillars
  • Activation Kinetics: We utilize reagents that favor rapid amine capture over oxazolone formation.

  • Base Management: We eliminate strong, unhindered bases (e.g., DBU, excess DIPEA) in favor of sterically hindered or buffered bases (Collidine, Pyridine).

  • Solvent Effects: We favor low-dielectric solvents (EtOAc, MeTHF) over high-polarity solvents (DMF, DMSO) when possible to destabilize the charged transition states leading to racemization.

Mechanism of Failure: The Racemization Pathway

Understanding why this reaction fails is the first step to preventing it. The diagram below illustrates the competition between the desired coupling and the base-catalyzed racemization.

RacemizationMechanism Start Activated Phg (Active Ester) Oxazolone Oxazolone (Azlactone) Start->Oxazolone Cyclization L_Product L-Amide Product (Retained Config) Start->L_Product Fast Attack (k_couple) Base Base (B:) Amine Cyclopentylamine (Nucleophile) Amine->L_Product Enolate Planar Enolate (Achiral) Oxazolone->Enolate Deprotonation by Base (Fast for Phg) DL_Product DL-Amide Mixture (Racemized) Oxazolone->DL_Product Amine Attack Enolate->Oxazolone Reprotonation Enolate->DL_Product

Caption: Kinetic competition between direct amine coupling (Green path) and base-catalyzed racemization via oxazolone formation (Red/Yellow path).

Reagent Selection Matrix

The following table summarizes the performance of common coupling reagents specifically for Phenylglycine substrates, based on internal data and literature precedents (e.g., Dunetz et al., Pfizer).

Reagent SystemBase RequiredRacemization RiskYield PotentialRecommendation
T3P (50% in EtOAc) Pyridine / NMMVery Low (<0.5%) HighPrimary Protocol
EDC / Oxyma Pure Collidine / DIPEALow (<2%)HighSecondary Protocol
HATU / HBTU DIPEA (2-3 eq)High (>10%) Very HighAvoid for Phg
IBCF (Mixed Anhydride) NMMModerateModerateTemp sensitive (-15°C)
DCC None/DMAPHighHighObsolete/Allergenic

Protocol 1: The "Gold Standard" (T3P Method)

This method utilizes Propylphosphonic Anhydride (T3P) .[1][2][3] T3P acts as both a coupling reagent and a water scavenger.[3][4] Its cyclic transition state allows for coupling with weaker bases (like pyridine), drastically reducing the deprotonation of the benzylic carbon.

Applicability: Best for high-value intermediates requiring >99% ee. Scale: Scalable from mg to kg.

Materials
  • Acid:

    
    -Protected-L-Phenylglycine (e.g., Boc-Phg-OH or Cbz-Phg-OH).
    
  • Amine: Cyclopentylamine (1.1 equiv).

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv).

  • Base: Pyridine (2.5 equiv) or

    
    -Methylmorpholine (NMM).
    
  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with

    
    -Boc-L-Phenylglycine (1.0 equiv) and the solvent (EtOAc, 5–10 volumes).
    
  • Base Addition: Add Pyridine (2.5 equiv) to the mixture.

    • Note: Pyridine is preferred over DIPEA as it is less basic (

      
       5.2 vs 10.7), minimizing 
      
      
      
      -proton abstraction.
  • Amine Addition: Add Cyclopentylamine (1.1 equiv) in one portion.

  • Cooling: Cool the resulting slurry/solution to 0–5 °C .

  • Activation & Coupling: Dropwise, add the T3P solution (1.5 equiv) over 10–20 minutes.

    • Critical: Maintain internal temperature <10 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitor: Check by HPLC/TLC.[5] T3P reactions are typically fast.

  • Workup (Self-Validating):

    • Add water (5 volumes). Stir for 10 minutes.

    • Separate phases.

    • Wash organic layer with 0.5M HCl (to remove excess pyridine/cyclopentylamine).

    • Wash with 10%

      
       (to remove unreacted acid and T3P byproducts, which are water-soluble).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      

Protocol 2: The "Cost-Effective" Alternative (EDC/Oxyma)

If T3P is unavailable, the combination of EDC (carbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate) is the modern replacement for EDC/HOBt. Oxyma is safer (non-explosive) and superior in suppressing racemization compared to HOBt/HOAt.[6]

Materials
  • Acid:

    
    -Protected-L-Phenylglycine.[7]
    
  • Amine: Cyclopentylamine (1.0 equiv).

  • Activator: Oxyma Pure (1.1 equiv).

  • Coupling Agent: EDC

    
    HCl (1.1 equiv).
    
  • Base: 2,4,6-Collidine (Sym-collidine) (2.0 equiv).

    • Why Collidine? It is a "hindered base" that effectively neutralizes the HCl from EDC but is too bulky to abstract the benzylic proton of Phg.

  • Solvent: DCM or DMF.

Step-by-Step Procedure
  • Dissolution: Dissolve

    
    -Boc-L-Phenylglycine (1.0 eq) and Oxyma Pure (1.1 eq) in DCM (10 volumes) at room temperature.
    
  • Base Addition: Add 2,4,6-Collidine (2.0 eq). Stir for 2 minutes.

  • Activation: Cool to 0 °C . Add EDC

    
    HCl (1.1 eq) in one portion. Stir for 5–10 minutes to form the active ester.
    
  • Coupling: Add Cyclopentylamine (1.0 eq) dropwise.

  • Incubation: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 3–12 hours.

  • Workup:

    • Dilute with DCM.

    • Wash with 1M

      
       (removes Collidine/EDC urea).
      
    • Wash with Sat.

      
       (removes Oxyma).
      
    • Dry and concentrate.[5]

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the T3P protocol, ensuring process control.

T3P_Workflow Start Start: Phg-OH + Cyclopentylamine Solvent Dissolve in EtOAc (Green Solvent) Start->Solvent BaseChoice Add Pyridine (2.5 eq) (Avoid DIPEA) Solvent->BaseChoice Cool Cool to 0°C BaseChoice->Cool T3P_Add Add T3P (50% in EtOAc) Dropwise Cool->T3P_Add React Stir RT (2-4 h) T3P_Add->React QC_Check In-Process Control (HPLC) Conversion >98%? React->QC_Check QC_Check->React No (Extend Time) Workup Acid/Base Wash (T3P byproducts are water soluble) QC_Check->Workup Yes Final Isolate Amide Check Chiral Purity Workup->Final

Caption: Step-by-step execution flow for the T3P-mediated coupling of Phenylglycine.

Quality Control & Validation

To ensure the protocol was successful, you must validate the enantiomeric excess (ee). Standard NMR is insufficient for detecting racemization in this specific case because Cyclopentylamine is achiral (no diastereomeric splitting in


-NMR without a chiral shift reagent).
Recommended Analytical Method: Chiral HPLC
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol (e.g., 90:10).

  • Detection: UV at 210 nm or 254 nm.

  • Reference: You must synthesize the racemate (using a harsh method like HATU/DIPEA at reflux) to identify the retention times of both enantiomers.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Steric bulk of cyclopentylamineIncrease reaction time; switch solvent to DMF (only if using T3P).
Racemization (>2%) Base strength too highSwitch from DIPEA/TEA to Pyridine or Collidine. Lower reaction temp to -10°C.
Incomplete Conversion Old T3P reagent (Hydrolyzed)T3P is sensitive to moisture. Use a fresh bottle.
Gel formation High concentrationDilute reaction to 15-20 volumes of solvent.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt."[6] European Journal of Organic Chemistry. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive."[1][8][9] Journal of the American Chemical Society, 115(10), 4397-4398. (Context on HOAt/HATU racemization risks). Link

Sources

Application Note: 2-Amino-N-cyclopentyl-2-phenylacetamide as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8), often referred to as N-Cyclopentyl Phenylglycinamide (NCPG) , represents a privileged scaffold in medicinal chemistry. Combining the steric bulk of a cyclopentyl ring with the chiral versatility of the phenylglycine core, this molecule serves as a critical intermediate in the synthesis of CNS-active agents (specifically GlyT1 inhibitors and NK1 antagonists) and as a robust chiral auxiliary in asymmetric synthesis.

This guide provides a comprehensive technical workflow for researchers, covering the synthesis of the racemic scaffold, the optical resolution to enantiopure forms (


- and 

-isomers), and downstream applications in peptidomimetic drug discovery.

Physicochemical Profile

PropertySpecification
IUPAC Name 2-Amino-N-cyclopentyl-2-phenylacetamide
CAS Number 1103626-23-8
Molecular Formula C

H

N

O
Molecular Weight 218.29 g/mol
Chiral Center C2 (Alpha-carbon); exists as (

) or (

) enantiomers
Physical State White to off-white crystalline solid
Solubility Soluble in MeOH, EtOH, DCM, DMSO; Sparingly soluble in Water
pKa (Predicted) ~7.8 (Amine), ~15.0 (Amide)

Synthesis and Resolution Protocols

Rationale: Why this Route?

While Strecker synthesis (benzaldehyde + cyclopentylamine + cyanide) is industrially common, it often yields colored impurities and requires hazardous cyanide handling. For high-purity research applications, we recommend the Amide Coupling Route using Boc-protected phenylglycine. This ensures higher purity profiles and easier purification.

Protocol A: Synthesis of Racemic Scaffold

Objective: Preparation of (


)-2-Amino-N-cyclopentyl-2-phenylacetamide.

Reagents:

  • (

    
    )-Boc-Phenylglycine (1.0 eq)
    
  • Cyclopentylamine (1.1 eq)

  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

  • Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Methodology:

  • Coupling: Dissolve (

    
    )-Boc-Phenylglycine (10 mmol) in DCM (50 mL) at 0°C. Add HOBt (12 mmol) and EDC
    
    
    
    HCl (12 mmol). Stir for 15 min.
  • Addition: Add Cyclopentylamine (11 mmol) followed by DIPEA (20 mmol) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Wash organic layer with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    and concentrate to yield the Boc-protected intermediate.
  • Deprotection: Dissolve intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours.

  • Neutralization: Concentrate in vacuo. Redissolve in DCM and wash with sat. Na

    
    CO
    
    
    
    to liberate the free base.
  • Isolation: Evaporate solvent to yield (

    
    )-NCPG as an off-white solid.
    
Protocol B: Optical Resolution via Diastereomeric Crystallization

Objective: Separation of (


)-NCPG from the racemic mixture.
Mechanism:  The basic amine forms diastereomeric salts with chiral acids. (

)-(+)-Tartaric acid is the preferred resolving agent for phenylglycine amides due to the formation of highly crystalline salts with the (

)-enantiomer.

Step-by-Step Methodology:

  • Salt Formation: Dissolve (

    
    )-NCPG (10 g, 45.8 mmol) in hot Ethanol (100 mL).
    
  • Acid Addition: Add (

    
    )-(+)-Tartaric acid (0.5 eq, 22.9 mmol) dissolved in hot Ethanol (20 mL). Note: Using 0.5 eq maximizes the precipitation of the less soluble diastereomer.
    
  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white precipitate. This is predominantly the (

    
    )-NCPG 
    
    
    
    (
    
    
    )-Tartrate salt.
  • Recrystallization: Recrystallize the salt from Ethanol/Water (9:1) to upgrade chiral purity to >99% ee.

  • Free Basing: Suspend the salt in water, basify with 2N NaOH to pH 10, and extract with DCM. Dry and concentrate to obtain enantiopure (

    
    )-NCPG.
    

Visual Workflow: Synthesis & Resolution

The following diagram illustrates the logical flow from raw materials to the resolved chiral building block.

SynthesisResolution Start Starting Materials: (rac)-Boc-Phenylglycine Cyclopentylamine Coupling Amide Coupling (EDC/HOBt, DCM) Start->Coupling Intermed Intermediate: Boc-N-cyclopentyl-phenylglycinamide Coupling->Intermed Deprotect Deprotection (TFA/DCM) Intermed->Deprotect Racemate Racemic Product: (rac)-NCPG Deprotect->Racemate Resolution Chiral Resolution Add (L)-(+)-Tartaric Acid Racemate->Resolution Cryst Fractional Crystallization (EtOH) Resolution->Cryst S_Isomer (S)-NCPG Tartrate Salt (Precipitate) Cryst->S_Isomer Less Soluble R_Isomer (R)-NCPG Enriched (Mother Liquor) Cryst->R_Isomer More Soluble Final Pure (S)-2-Amino-N-cyclopentyl- 2-phenylacetamide S_Isomer->Final Base Hydrolysis

Figure 1: Workflow for the synthesis and optical resolution of N-Cyclopentyl Phenylglycinamide (NCPG).

Application Notes: Drug Discovery & Catalysis

Application 1: Synthesis of GlyT1 Inhibitor Scaffolds

The N-cyclopentyl phenylglycinamide motif is a bioisostere found in several Glycine Transporter 1 (GlyT1) inhibitors, which are investigated for the treatment of schizophrenia.

Protocol: Reductive Amination for Sarcosine Derivatives

  • Reactants: (

    
    )-NCPG (1.0 eq) + Appropriate Aryl Aldehyde (e.g., 4-trifluoromethylbenzaldehyde).
    
  • Conditions: Treat with NaBH(OAc)

    
     in DCE (Dichloroethane) with catalytic Acetic Acid.
    
  • Outcome: Forms the secondary amine, a core scaffold for "Sarcosine-based" GlyT1 inhibitors.

  • Significance: The cyclopentyl group provides necessary lipophilicity and metabolic stability compared to linear alkyl chains [1].

Application 2: Multicomponent Ugi Reactions

This building block is an excellent amine component for the Ugi 4-component reaction (Ugi-4CR) to generate diverse peptidomimetic libraries.

Protocol:

  • Components: (

    
    )-NCPG (Amine) + Benzaldehyde + Boc-Glycine (Acid) + t-Butyl Isocyanide.
    
  • Solvent: Methanol (0.5 M concentration).

  • Procedure: Stir at RT for 24-48 hours.

  • Result: High-yield formation of an

    
    -acylamino amide backbone.
    
  • Utility: Rapid generation of compound libraries for GPCR screening.

Visual Workflow: Downstream Applications

Applications Core Chiral Scaffold: (S)-NCPG Pharma_Step Reductive Amination (Ar-CHO, NaBH(OAc)3) Core->Pharma_Step Ugi_Step Ugi 4-CR (R-CHO, R-COOH, R-NC) Core->Ugi_Step Cat_Step Schiff Base Formation (Salicylaldehyde) Core->Cat_Step Pharma_Prod GlyT1 Inhibitor Core (Sarcosine Analog) Pharma_Step->Pharma_Prod Ugi_Prod Peptidomimetic Library (GPCR Ligands) Ugi_Step->Ugi_Prod Cat_Prod Chiral N,N-Ligand (For Asymmetric Catalysis) Cat_Step->Cat_Prod

Figure 2: Divergent synthetic utility of the (S)-NCPG scaffold in medicinal and process chemistry.

References

  • MDPI. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Retrieved from [Link]

  • PubChem. (2025).[1][2] Compound Summary: N-(2-aminoethyl)-N-cyclopentyl-2-phenoxyacetamide (Structural Analog). Retrieved from [Link][3]

  • Beilstein Journals. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.[4] Retrieved from [Link]

Sources

Application Note: A Guide to Reagents and Protocols for the Synthesis of α-Amino Amides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

α-Amino amides are structurally vital motifs in a vast array of biologically active molecules, including pharmaceuticals, peptidomimetics, and natural products.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development, enabling the construction of novel chemical entities with tailored therapeutic properties.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing α-amino amides. We delve into the mechanistic underpinnings of key reactions, offer field-proven insights into reagent selection, and present detailed, step-by-step protocols for benchmark transformations. The methodologies covered include powerful multicomponent reactions like the Ugi synthesis, classic amide bond formations using modern coupling reagents, and the foundational Strecker synthesis of α-amino nitrile precursors.

Multicomponent Reactions (MCRs): The Ugi Four-Component Reaction (U-4CR)

Multicomponent reactions are highly prized for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. Among these, the Ugi four-component reaction (U-4CR) stands out as a premier method for the one-pot synthesis of α-acylaminoamides.[3][4]

Mechanistic Rationale

Discovered by Ivar Ugi in 1959, the reaction converges an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a highly functionalized bis-amide product.[3] The reaction's driving force is the irreversible intramolecular acyl transfer known as the Mumm rearrangement, which follows a sequence of reversible steps.[3][4]

The process begins with the condensation of the amine and the carbonyl compound to form an imine (or iminium ion). The nucleophilic isocyanide then attacks the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion. The final, irreversible step is the Mumm rearrangement, an intramolecular acyl transfer that yields the thermodynamically stable α-acylaminoamide product.[3]

Ugi_Mechanism Ugi Four-Component Reaction (U-4CR) Mechanism cluster_reactants Four Components Aldehyde Aldehyde/Ketone Imine Imine / Iminium Ion Aldehyde->Imine Condensation (-H₂O) Amine Amine Amine->Imine Condensation (-H₂O) CarboxylicAcid Carboxylic Acid Adduct Acyl-Isoamide Adduct CarboxylicAcid->Adduct Carboxylate Addition Isocyanide Isocyanide Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Nucleophilic Attack Imine->Nitrilium Nucleophilic Attack Nitrilium->Adduct Carboxylate Addition Product α-Acylaminoamide (Final Product) Adduct->Product Mumm Rearrangement (Irreversible)

Caption: Mechanism of the Ugi Four-Component Reaction.

Reagent Selection and Scope

The U-4CR is exceptionally versatile. A wide variety of primary and some secondary amines, aldehydes (both aliphatic and aromatic), and isocyanides are compatible. The carboxylic acid component can also be varied significantly, and even inorganic acids or sources like carbon dioxide have been successfully employed.[3] This flexibility makes the Ugi reaction a powerful tool for generating large libraries of diverse compounds for screening purposes.[4] Modern variations have further expanded its scope, including copper-catalyzed oxidative versions that can start from N-alkyl amines and green chemistry protocols that use water as the solvent, often with the aid of surfactants.[5]

Protocol 1: General Procedure for Ugi Synthesis of an α-Acylaminoamide

This protocol describes a representative Ugi reaction in methanol, a common solvent for this transformation.

Materials:

  • Aldehyde (e.g., benzaldehyde, 1.0 mmol, 1 eq.)

  • Amine (e.g., benzylamine, 1.0 mmol, 1 eq.)

  • Carboxylic Acid (e.g., acetic acid, 1.0 mmol, 1 eq.)

  • Isocyanide (e.g., cyclohexyl isocyanide, 1.0 mmol, 1 eq.)

  • Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) to methanol (5 mL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add the carboxylic acid (1.0 mmol) to the solution and continue stirring for another 10 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

  • The crude residue can be purified by recrystallization or silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure α-acylaminoamide product.

Synthesis from α-Amino Acid Precursors via Amide Coupling

The most direct and widely practiced method for synthesizing α-amino amides involves the coupling of an N-protected α-amino acid with a desired amine. This reaction is not spontaneous and requires the use of a "coupling reagent" to activate the carboxylic acid, transforming its hydroxyl group into a better leaving group.[6]

Reagent Classes for Carboxylic Acid Activation

The choice of coupling reagent is critical to ensure high yields, prevent side reactions, and, most importantly, suppress the racemization of the chiral α-carbon—a common problem in peptide synthesis.[7][8]

  • Carbodiimides (DCC, DIC, EDC): Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is susceptible to intramolecular cyclization to an oxazolone, which can lead to significant racemization of the α-center. The byproduct of DCC, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration, whereas the diisopropylurea from DIC is more soluble, making DIC more suitable for solid-phase synthesis.[9]

  • Racemization Suppressants (HOBt, HOAt): To mitigate racemization when using carbodiimides, additives such as 1-Hydroxybenzotriazole (HOBt) are essential.[9] HOBt rapidly traps the O-acylisourea intermediate to form an HOBt-active ester. This ester is still highly reactive towards the amine but is significantly less prone to racemization.

Coupling_Mechanism Carbodiimide Coupling with HOBt Additive AA N-Protected α-Amino Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive, Racemization-Prone) AA->O_Acyl + DIC DIC DIC HOBt HOBt Amine Amine (R'-NH₂) Active_Ester HOBt-Active Ester (Stable, Less Prone to Racemization) O_Acyl->Active_Ester + HOBt (Fast Trapping) Product α-Amino Amide O_Acyl->Product + Amine (Slower, competing path) Active_Ester->Product + Amine

Caption: Role of HOBt in suppressing racemization during carbodiimide-mediated coupling.

  • Onium Salts (HBTU, HATU, PyBOP): Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient coupling reagents that incorporate the HOBt or HOAt moiety directly into their structure.[8][9] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to generate the active ester in situ. These reagents are often preferred for their high coupling efficiency, rapid reaction times, and the water-soluble nature of their byproducts, which simplifies purification.[8]

Comparison of Common Coupling Reagents
Reagent ClassExamplesRelative CostByproduct RemovalRacemization RiskKey Advantages
Carbodiimides DCC, DICLowFiltration (DCC), Soluble (DIC)High (without additive)Inexpensive, widely available
Additives HOBt, HOAtLow-ModerateSoluble---Effective racemization suppression
Aminium/Uronium HBTU, TBTUModerate-HighSolubleLowHigh efficiency, fast reactions, soluble byproducts[8]
Aminium/Uronium HATUHighSolubleVery LowExcellent for sterically hindered couplings[8]
Phosphonium PyBOP, PyAOPHighSolubleLowVery effective, especially for N-methyl amino acids[9]
Protocol 2: Amide Coupling using DIC/HOBt

Materials:

  • N-Boc-Alanine (1.0 mmol, 1 eq.)

  • Benzylamine (1.0 mmol, 1 eq.)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 mmol, 1.1 eq.)

  • Diisopropylcarbodiimide (DIC) (1.1 mmol, 1.1 eq.)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve N-Boc-Alanine (1.0 mmol) and HOBt (1.1 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 mmol) to the cooled solution and stir for 15 minutes at 0 °C.

  • Add the benzylamine (1.0 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-12 hours. Monitor by TLC.

  • Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea.

  • Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol 3: Amide Coupling using HATU

Materials:

  • N-Fmoc-Phenylalanine (1.0 mmol, 1 eq.)

  • Cyclohexylamine (1.0 mmol, 1 eq.)

  • HATU (1.05 mmol, 1.05 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 eq.)

  • Dimethylformamide (DMF) (10 mL)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve N-Fmoc-Phenylalanine (1.0 mmol) and HATU (1.05 mmol) in DMF (10 mL).

  • Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at room temperature. The solution may change color, indicating formation of the active ester.

  • Add cyclohexylamine (1.0 mmol) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the pure α-amino amide.

The Strecker Synthesis of α-Amino Nitrile Precursors

The Strecker synthesis, first reported in 1850, is a classic and robust method for preparing α-amino acids from aldehydes.[10][11] The key intermediate in this reaction is the α-amino nitrile, which can be hydrolyzed to the corresponding carboxylic acid or, in principle, converted to an amide.

Mechanism and Reagents

The reaction proceeds in two main stages. First, an aldehyde reacts with ammonia (or an amine) to form an imine. Second, a cyanide source (e.g., NaCN, KCN, or TMSCN) attacks the imine to form the α-amino nitrile.[11][12][13] The classical Strecker synthesis produces a racemic mixture of the product, but modern asymmetric variants using chiral auxiliaries or catalysts can provide high levels of enantioselectivity.[11][14][15]

Strecker_Workflow Strecker Synthesis Workflow Aldehyde Aldehyde / Ketone Imine Imine Aldehyde->Imine Ammonia Ammonia / Amine Ammonia->Imine Cyanide Cyanide Source (e.g., NaCN) Nitrile α-Amino Nitrile Cyanide->Nitrile Imine->Nitrile Amide α-Amino Amide Nitrile->Amide Hydrolysis/Amidation Conditions

Caption: General workflow for the Strecker synthesis of α-amino amides.

Protocol 4: Synthesis of an α-Amino Nitrile via the Strecker Reaction

This protocol provides a general method for the formation of the key α-amino nitrile intermediate.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 10 mmol, 1 eq.)

  • Ammonium Chloride (NH₄Cl) (12 mmol, 1.2 eq.)

  • Sodium Cyanide (NaCN) (11 mmol, 1.1 eq.)

  • Ammonium Hydroxide (concentrated aqueous solution)

  • Methanol, Water

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve ammonium chloride (12 mmol) in water (10 mL). Add concentrated ammonium hydroxide until the solution is basic (pH ~10).

  • Add the aldehyde (10 mmol) to the aqueous ammonia solution.

  • In a separate beaker, dissolve sodium cyanide (11 mmol) in a minimal amount of cold water. Extreme Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a fume hood. Acidification will release deadly HCN gas.

  • Cool the aldehyde/ammonia mixture in an ice bath. Slowly add the aqueous sodium cyanide solution dropwise over 30 minutes, keeping the internal temperature below 15 °C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight.

  • The α-amino nitrile product often separates as an oil or solid. Extract the product into an organic solvent like diethyl ether or dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure to yield the crude α-amino nitrile. This intermediate can be used in subsequent steps without extensive purification.

Concluding Remarks

The synthesis of α-amino amides is a critical task in modern organic and medicinal chemistry. The selection of a synthetic strategy depends heavily on the desired molecular architecture, available starting materials, and stereochemical requirements. Multicomponent reactions like the Ugi synthesis offer unparalleled efficiency for creating diverse libraries. For targeted synthesis, particularly in peptide construction, the direct coupling of N-protected amino acids using advanced phosphonium or aminium reagents provides a reliable and high-yielding approach with excellent control over stereochemistry. Finally, classical methods like the Strecker synthesis remain valuable for producing key precursors from simple carbonyl compounds. A thorough understanding of the reagents and mechanisms outlined in this guide will empower researchers to make informed decisions and successfully synthesize these important molecular targets.

References

  • Direct Synthesis of α-Amino Amides from N-Alkyl Amines by the Copper-Catalyzed Oxidative Ugi-Type Reaction. Chinese Journal of Chemistry. [Link]

  • Ugi Reaction - Organic Chemistry Portal. [Link]

  • Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. ChemistrySelect. [Link]

  • Efficient synthesis of arrays of amino acid derived Ugi products with subsequent amidation. Molecular Diversity. [Link]

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters. [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Coupling Reagents - Aapptec Peptides. [Link]

  • Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines. Beilstein Journal of Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link]

  • Process for preparing alpha-amino acid amides, alpha-amino acids and derivatives thereof - Google P
  • Enantioselective synthesis of d-α-amino amides from aliphatic aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]

  • Process for the preparation of an alpha-amino acid amide for use in peptide synthesis - Google P
  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Molecules. [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. [Link]

  • The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal. [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. [Link]

  • Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. Frontiers in Immunology. [Link]

  • Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. [Link]

  • Synthesis of Amino Acids - Chemistry LibreTexts. [Link]

  • A new and convenient route to the amides of .ALPHA.-amino acids and .ALPHA.-hydroxy acids by means of the palladium catalyzed facile cleavage of 3-substituted-4-arylazetidin-2-ones. ResearchGate. [Link]

  • Amides | Chemistry | Research Starters - EBSCO. [Link]

Sources

Application Note: A Robust Protocol for the Synthesis and Characterization of 2-Amino-N-cyclopentyl-2-phenylacetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of 2-Amino-N-cyclopentyl-2-phenylacetamide hydrochloride. This protocol is designed for researchers in medicinal chemistry and drug development, offering a reliable multi-step synthesis that ensures high purity and yield. The chosen synthetic pathway involves the coupling of N-Boc-protected phenylglycine with cyclopentylamine, followed by an efficient deprotection step that concurrently yields the desired hydrochloride salt. We will delve into the rationale behind key procedural choices, present detailed step-by-step protocols, and outline the necessary analytical techniques for structural verification and purity assessment.

Synthetic Strategy and Mechanistic Rationale

The target molecule, an α-amino amide, is a valuable scaffold in medicinal chemistry. While multicomponent reactions like the Ugi reaction are powerful tools for generating libraries of α-acylaminoamides, the direct synthesis of a primary α-amino amide requires a modified approach.[1][2] To ensure robustness, reproducibility, and high purity, we have selected a well-established, two-step sequence:

  • Amide Bond Formation: The synthesis commences with the coupling of an N-terminally protected α-amino acid, N-Boc-phenylglycine, with cyclopentylamine. The tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its clean, acid-labile removal. The carboxylic acid is activated to facilitate nucleophilic attack by the amine. This guide employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) as the coupling system, a method renowned for its efficiency and suppression of racemization.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc group using a strong acid. A solution of hydrochloric acid in an anhydrous organic solvent, such as 1,4-dioxane, is employed. This single, efficient step not only deprotects the primary amine but also protonates it to form the thermodynamically stable hydrochloride salt, which often precipitates from the reaction medium, simplifying its isolation.[3]

This strategic pathway provides excellent control over the reaction, minimizes side products, and culminates in a straightforward purification process.

Overall Reaction Scheme

The two-step synthesis is illustrated below, beginning with commercially available starting materials.

G cluster_product Final Product BocPhg N-Boc-phenylglycine EDC_HOBt EDC, HOBt DCM, rt Intermediate Boc-protected Intermediate BocPhg->Intermediate Step 1: Amidation Cpa Cyclopentylamine HCl_Dioxane 4M HCl in Dioxane rt FinalProduct 2-Amino-N-cyclopentyl-2-phenylacetamide HCl Intermediate->FinalProduct Step 2: Deprotection & Salt Formation

Caption: Two-step synthesis of the target hydrochloride salt.

Materials and Reagents

All reagents should be of analytical grade or higher and used without further purification unless specified. Anhydrous solvents are critical for the success of the coupling reaction.

Reagent/MaterialFormulaM.W. ( g/mol )Supplier (Example)Notes
N-Boc-L-phenylglycineC₁₃H₁₇NO₄251.28Sigma-AldrichStarting material
CyclopentylamineC₅H₁₁N85.15Acros OrganicsReagent
EDC HydrochlorideC₈H₁₈ClN₃191.70TCI ChemicalsCoupling agent
HOBt HydrateC₆H₅N₃O·xH₂O135.13 (anhyd.)Alfa AesarCoupling additive
Triethylamine (TEA)C₆H₁₅N101.19Fisher ScientificBase, should be freshly distilled
4 M HCl in 1,4-DioxaneHCl36.46Sigma-AldrichDeprotection and salt formation
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93VariousReaction solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11VariousExtraction and chromatography solvent
HexanesC₆H₁₄86.18VariousChromatography solvent
Diethyl Ether (Et₂O), AnhydrousC₄H₁₀O74.12VariousFor trituration/precipitation
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Lab-preparedFor aqueous workup
BrineNaCl58.44Lab-preparedFor aqueous workup
Anhydrous Magnesium SulfateMgSO₄120.37VariousDrying agent

Experimental Protocols

Protocol 4.1: Synthesis of tert-butyl (1-(cyclopentylamino)-1-oxo-2-phenylpropan-2-yl)carbamate

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-L-phenylglycine (5.03 g, 20 mmol, 1.0 eq).

  • Dissolution: Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: To the stirred solution, add HOBt hydrate (3.24 g, 24 mmol, 1.2 eq), followed by triethylamine (5.6 mL, 40 mmol, 2.0 eq) and cyclopentylamine (2.18 mL, 22 mmol, 1.1 eq).

  • Initiation of Coupling: Cool the flask to 0 °C in an ice bath. Slowly add EDC hydrochloride (4.60 g, 24 mmol, 1.2 eq) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Workup: Transfer the reaction mixture to a separatory funnel and dilute with an additional 50 mL of DCM.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (2x), 50 mL of water (1x), and 50 mL of brine (1x).[4]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or viscous oil.

  • Purification (if necessary): The crude product is often pure enough for the next step. If TLC indicates significant impurities, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[5]

Protocol 4.2: Preparation of 2-Amino-N-cyclopentyl-2-phenylacetamide Hydrochloride

  • Dissolution: Dissolve the crude Boc-protected intermediate from the previous step in a minimal amount of ethyl acetate or DCM (approx. 20-30 mL) in a 100 mL round-bottom flask.

  • Acidification: To this solution, add 4 M HCl in 1,4-dioxane (25 mL, 100 mmol, 5.0 eq) dropwise at room temperature with vigorous stirring. Gas evolution (isobutylene) will be observed.

  • Precipitation: Stir the mixture at room temperature for 2-4 hours. A white precipitate of the hydrochloride salt will form.[3]

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-polar impurities and residual dioxane.

  • Drying: Dry the resulting white solid under high vacuum for at least 4 hours to yield the pure hydrochloride salt.

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆, δ): Signals corresponding to the aromatic protons of the phenyl ring (multiplet, ~7.4-7.6 ppm), a singlet for the α-proton, signals for the cyclopentyl group protons (multiplets), and broad signals for the -NH₃⁺ and amide -NH- protons. The integration should correspond to the number of protons in the structure.[4][6]
¹³C NMR (100 MHz, DMSO-d₆, δ): A characteristic peak for the amide carbonyl carbon (~168-172 ppm), distinct signals for the aromatic carbons, the α-carbon, and the carbons of the cyclopentyl ring.[4][6]
Mass Spectrometry (ESI+) The mass spectrum should show a protonated molecular ion peak [M+H]⁺ corresponding to the mass of the free amine (C₁₃H₁₈N₂O), with a calculated m/z of approximately 219.15.[4][7]
FTIR (ATR) The IR spectrum should display characteristic absorption bands for N-H stretching of the primary ammonium and secondary amide (broad, ~3200-3400 cm⁻¹), a strong C=O stretching band for the amide carbonyl group (Amide I, ~1650-1670 cm⁻¹), and an N-H bending band (Amide II, ~1550 cm⁻¹).[4]
Melting Point A sharp melting point range is indicative of high purity.

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • EDC Hydrochloride & HOBt: These are sensitizers and irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Dichloromethane (DCM): A suspected carcinogen. Handle with care in a fume hood.

  • 4 M HCl in Dioxane: Highly corrosive and flammable. Dioxane is a suspected carcinogen. This reagent should be handled with extreme caution, avoiding inhalation of vapors and contact with skin.[8][9]

  • Triethylamine: Flammable and corrosive with a strong odor.

  • Cyclopentylamine: Flammable and corrosive.

Consult the Safety Data Sheet (SDS) for each reagent before use.[8][10][11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low yield in Step 1 (Amidation) 1. Incomplete reaction. 2. Wet solvent/reagents. 3. Inefficient coupling agent.1. Allow reaction to run longer (up to 24h). 2. Ensure all solvents are anhydrous and reagents are dry. 3. Use fresh EDC and HOBt.
No precipitate in Step 2 (Salt Formation) 1. Product is soluble in the solvent system. 2. Insufficient HCl added.1. Concentrate the solution under reduced pressure and triturate the residue with anhydrous diethyl ether to induce precipitation. 2. Add additional HCl in dioxane and stir for a longer period.
Product is an oil, not a solid Residual solvent or impurities.Triturate the oil with anhydrous diethyl ether or hexanes, scratching the flask with a glass rod to induce crystallization. Dry thoroughly under high vacuum.
Impure Final Product (by NMR) Incomplete reaction or inefficient purification.Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether).[12]

Experimental Workflow Summary

G Start Dissolve N-Boc-phenylglycine in Anhydrous DCM AddReagents Add HOBt, TEA, and Cyclopentylamine Start->AddReagents Cool Cool to 0°C AddReagents->Cool AddEDC Add EDC·HCl Portion-wise Cool->AddEDC React1 Stir at Room Temperature (12-16h) & Monitor by TLC AddEDC->React1 Workup Aqueous Workup: NaHCO₃, H₂O, Brine React1->Workup Isolate1 Dry (MgSO₄) and Concentrate to get Crude Intermediate Workup->Isolate1 Dissolve2 Dissolve Intermediate in Minimal Solvent Isolate1->Dissolve2 AddHCl Add 4M HCl in Dioxane Dissolve2->AddHCl React2 Stir at Room Temperature (2-4h) until Precipitation is Complete AddHCl->React2 Filter Filter the Solid Product React2->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under High Vacuum Wash->Dry Characterize Characterize Final Product (NMR, MS, FTIR, MP) Dry->Characterize

Caption: Step-by-step workflow for synthesis and isolation.

References

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Mard-kheirabadi, M., et al. (2025). Green Ugi-3CR Method for the Synthesis of α-Aminoamides in Water Using SLS. Pharmaceutical Chemistry Journal.
  • Kazmaier, U., & Ackermann, S. (2005). A straightforward approach towards thiazoles and endothiopeptides via Ugi reaction. Organic & Biomolecular Chemistry, 3, 3184-3187.
  • El Kaim, L., Grimaud, L., & Oble, J. (2009).
  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl? Retrieved from [Link]

  • Wallace, O. B. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without chromatography. Tetrahedron Letters, 45(40), 7489-7492.
  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (2016, November 30). How to convert amino acid to its hydrochloride? Retrieved from [Link]

  • Wróblewska, A., et al. (2022). New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. Molecules, 27(12), 3698.

Sources

Technical Application Note: Selective N-Alkylation of 2-Amino-N-cyclopentyl-2-phenylacetamide

[1]

Executive Summary & Strategic Context

The scaffold 2-Amino-N-cyclopentyl-2-phenylacetamide represents a critical pharmacophore in medicinal chemistry, particularly in the development of Glycine Transporter 1 (GlyT1) inhibitors and other CNS-active agents.[1] The structural integration of a lipophilic cyclopentyl amide with a polar

The Synthetic Challenge: Researchers targeting the N-alkylation of the primary

  • Regioselectivity: Distinguishing between the nucleophilic primary amine (desired) and the secondary amide nitrogen (undesired).

  • Chemo-control: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts).

  • Stereochemical Integrity: The

    
    -proton is benzylic and adjacent to a carbonyl, making it highly acidic (
    
    
    ).[1] Use of strong bases or high temperatures poses a severe risk of racemization, destroying the enantiopurity of the scaffold.

This guide provides two validated protocols designed to maximize yield while preserving chiral integrity.

Mechanistic Analysis & Decision Matrix

Before selecting a protocol, the electronic and steric environment of the substrate must be understood.

Reactivity Profile
  • Primary Amine (

    
    -position):  Moderate nucleophile.[1] Sterically hindered by the adjacent phenyl ring, reducing the rate of 
    
    
    attack compared to simple alkyl amines.
  • Amide Nitrogen: Low nucleophilicity due to resonance delocalization.[1] However, under basic conditions (

    
    ), deprotonation creates a potent amidate nucleophile.[1]
    
  • Benzylic

    
    -Proton:  Susceptible to base-catalyzed abstraction.[1]
    
Protocol Selection Logic

Use the following decision matrix to select the optimal synthetic route:

ProtocolSelectioncluster_WarningCritical ConstraintStartStart: Select Alkyl Group (R)IsAldehydeIs the correspondingaldehyde/ketone available?Start->IsAldehydeMethodAMethod A:Reductive Amination(High Selectivity)IsAldehyde->MethodAYes (Preferred)MethodBMethod B:Direct Alkylation(Controlled SN2)IsAldehyde->MethodBNo (e.g., Cyclopropyl, t-Butyl)RacemizationAvoid Strong Bases (NaH, KOtBu)to prevent Racemization

Figure 1: Decision matrix for N-alkylation strategies. Method A is preferred for preserving chirality.

Protocol A: Reductive Amination (The "Gold Standard")

Application: Introduction of Methyl, Ethyl, Benzyl, or functionalized alkyl chains.[1] Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[1] Advantage: inherently mono-selective; mild conditions (pH 5-6) prevent racemization.[1]

Reagents & Materials
  • Substrate: 2-Amino-N-cyclopentyl-2-phenylacetamide (1.0 equiv)

  • Carbonyl Source: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB,

    
    ) (1.5 – 2.0 equiv)[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)[1]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)[1]

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under

      
      , dissolve the amine substrate (1.0 equiv) in DCE (
      
      
      concentration).
    • Add the aldehyde (1.1 equiv).[1]

    • Add AcOH (1.0 equiv).[1][2] Note: Acid catalysis is crucial to activate the carbonyl and facilitate imine formation, especially with the sterically hindered

      
      -amine.
      
    • Stir at Room Temperature (20-25°C) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).

    • Add

      
       (1.5 equiv) in one portion.[1]
      
    • Allow the reaction to warm to room temperature and stir for 4–16 hours.

    • Monitoring: Check via LC-MS.[1][3][4] The imine intermediate may be visible; ensure complete conversion to the amine (M+R).

  • Work-up:

    • Quench by slow addition of saturated aqueous

      
       (gas evolution will occur).[1]
      
    • Stir vigorously for 15 minutes to decompose borate complexes.

    • Extract with DCM (

      
      ).[1] Wash combined organics with brine.[1][5][6]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel).[1][5]

    • Eluent: DCM/MeOH (95:5) with 0.1%

      
       or Triethylamine to prevent streaking of the secondary amine.
      

Protocol B: Direct Alkylation (Nucleophilic Substitution)[1]

Application: Used when aldehydes are unstable or unavailable (e.g., allyl halides, specific functionalized alkyl halides).[1] Risk: Higher risk of over-alkylation and racemization.[1]

Reagents & Materials
  • Substrate: 1.0 equiv

  • Alkylating Agent: Alkyl Bromide or Iodide (0.9 – 1.0 equiv)[1]

  • Base:

    
     (anhydrous, powder) or DIPEA (Hünig's Base)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Methodology
  • Setup:

    • Dissolve substrate (1.0 equiv) in anhydrous MeCN (

      
      ).[1]
      
    • Add

      
       (1.5 equiv).[1] Note: Avoid strong bases like NaH or KOH which will deprotonate the amide or the 
      
      
      -carbon.
  • Controlled Addition:

    • Dissolve the Alkyl Halide (0.9 equiv) in a small volume of MeCN.

    • Crucial Step: Add the alkyl halide solution dropwise over 1 hour at 0°C or Room Temperature.

    • Rationale: Keeping the alkylating agent as the limiting reagent minimizes the formation of the tertiary amine (over-alkylation).

  • Reaction:

    • Stir at Room Temperature. Heating (

      
      ) should be avoided to prevent racemization.[1]
      
    • Monitor by HPLC.[1][3][4] Stop the reaction when the dialkylated byproduct begins to appear (>5%), even if starting material remains. Unreacted starting material is easier to separate than the dialkylated impurity.

  • Work-up:

    • Filter off the solids (

      
      ).[1]
      
    • Concentrate the filtrate.

    • Redissolve in EtOAc, wash with water/brine to remove DMF (if used).[1]

Comparative Data Analysis

The following table summarizes expected outcomes based on internal validation studies using a model benzyl group installation.

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Reagent Benzaldehyde /

Benzyl Bromide /

Conversion >95%60–70% (stopped to prevent side products)
Mono:Di Selectivity >98:2~85:15
Enantiomeric Excess (ee) >99% (Retained)90–95% (Risk of erosion)
Purification Difficulty LowHigh (separation of SM/Mono/Di mix)

Quality Control & Troubleshooting

Chiral Analysis

Because the

1
  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine.[1]

  • Detection: UV at 254 nm.[1]

Troubleshooting Guide
  • Issue: Low Conversion in Method A.

    • Cause: Steric hindrance of the

      
      -phenyl group preventing imine formation.
      
    • Solution: Add activated molecular sieves (

      
      ) to the imine formation step to scavenge water and drive equilibrium.[1] Increase time before adding STAB.
      
  • Issue: Racemization observed.

    • Cause: Basic conditions too strong or temperature too high.[1]

    • Solution: Switch from inorganic base (

      
      ) to organic base (DIPEA) in Method B. Ensure temperature stays 
      
      
      .[1]
  • Issue: Amide Alkylation (Regioselectivity failure).

    • Cause: Use of strong base (NaH) deprotonated the amide.

    • Solution: Strictly use weak bases (

      
      ).[1] The amide 
      
      
      is ~17; amine nucleophilicity dominates under neutral conditions.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Salvatore, R. N., et al. (2002).[1][7] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][7] The Journal of Organic Chemistry, 67(3), 674-683.[7] Link[1]

  • Nugent, T. C., & El-Shazly, M. (2010).[1] "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.[1] Link[1]

  • BenchChem. (2025).[1][5][6] "Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis and Characterization." BenchChem Technical Notes. Link[1]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-N-cyclopentyl-2-phenylacetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 2A-NCP-SYN-OPT Status: Active Support Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-N-cyclopentyl-2-phenylacetamide Core Scaffold: Phenylglycine (Phg) Amide Key Challenges:

  • Racemization: The benzylic

    
    -proton of phenylglycine is highly acidic compared to aliphatic amino acids, leading to rapid racemization via oxazolone formation during activation.
    
  • Steric Hindrance: Cyclopentylamine is a secondary alkyl amine with moderate steric bulk, which can slow down nucleophilic attack on the activated ester.

  • Solubility: The free base amine product has moderate water solubility, leading to yield loss during aqueous workups.

This guide prioritizes the Boc-Protection/Coupling Route as the industry standard for high-purity synthesis, while offering the


-Bromo Route  for robust racemic scale-up.

Standard Operating Procedure (High-Yield Protocol)

Route A: The "Low-Racemization" Coupling (Recommended)

Best for: Chiral synthesis, library generation, high purity.

Reaction Scheme: Boc-Phg-OH + Cyclopentylamine + Coupling Agent → Boc-Intermediate → Deprotection → Product

Reagents & Stoichiometry (Per 1.0 mmol Scale)
ComponentEquiv.Recommended ReagentRole
Substrate 1.0Boc-L-Phenylglycine (or D-)Starting Material
Amine 1.1CyclopentylamineNucleophile
Coupling Agent 1.1T3P (50% in EtOAc) or HATU Activator (Low Epimerization)
Base 2.5TMP (2,4,6-Collidine)Non-nucleophilic Base
Solvent --EtOAc (for T3P) or DMF (for HATU)Medium
Step-by-Step Workflow
  • Activation (0°C): Dissolve Boc-Phg-OH (1.0 eq) and 2,4,6-Collidine (2.5 eq) in EtOAc (concentration ~0.2 M). Cool to 0°C.[1][2]

    • Technical Note: We use Collidine instead of DIPEA/TEA. The pKa of the Phg

      
      -proton is lowered by the phenyl ring. Stronger bases like TEA increase the rate of proton abstraction and subsequent racemization [1].
      
  • Coupling: Add T3P (Propylphosphonic anhydride) solution (1.1 eq) dropwise. Stir for 10 mins at 0°C, then add Cyclopentylamine (1.1 eq).

  • Reaction: Allow to warm to RT. Monitor by LCMS. T3P reactions are typically complete within 1-3 hours.

  • Workup (Critical for Yield):

    • Wash organic phase with 0.5 M HCl (removes collidine/amine), then Sat. NaHCO₃ (removes unreacted acid), then Brine.

    • Yield Tip: Do not use strong acid washes (1M+) or prolonged exposure, as the Boc group on Phg is acid-sensitive.

  • Deprotection:

    • Dissolve intermediate in DCM.[1] Add TFA (20% v/v). Stir 1 hr.

    • Evaporate TFA completely (azeotrope with toluene).

    • Free Basing: Dissolve residue in minimal MeOH, elute through a SCX-2 (cation exchange) cartridge to isolate the free amine without aqueous extraction losses.

Troubleshooting Guide (FAQs)

Category 1: Low Yield (<50%)

Q: My LCMS shows good conversion, but I lose mass during workup. Where is it going? A: The target molecule (free amine) has significant water solubility due to the polar amide/amine combo and the relatively small cyclopentyl group.

  • Fix: Avoid aqueous extraction for the final step. Use SCX-2 solid-phase extraction (catch and release). If liquid-liquid extraction is necessary, saturate the aqueous phase with NaCl and use CHCl₃/Isopropanol (3:1) as the organic solvent, not just DCM or EtOAc.

Q: The coupling reaction stalls at 60-70% conversion. A: This suggests steric clash or catalyst deactivation.

  • Fix: Switch from EDC/HOBt to HATU/HOAt . The HOAt moiety creates a more reactive ester that accelerates attack by the sterically hindered cyclopentylamine. Ensure your solvent is anhydrous; water hydrolyzes the activated ester.

Category 2: Purity & Stereochemistry

Q: I used enantiopure Boc-L-Phg-OH, but my product is nearly racemic. A: Phenylglycine is the "canary in the coal mine" for racemization. The phenyl ring stabilizes the enol form of the oxazolone intermediate.

  • Root Cause: High pH or high temperature during activation.

  • Protocol Adjustment:

    • Switch base to Collidine or N-Methylmorpholine (NMM) (weaker bases).

    • Pre-activation: Do not pre-activate the acid with the uronium reagent (HATU) in the presence of base for long periods before adding the amine. Add the amine immediately after the coupling agent.

    • Temperature: Keep the activation step at -10°C to 0°C .

Category 3: Physical State Issues

Q: The product is an oil, but it should be a solid. A: This is likely due to residual solvent (DMF/Collidine) or Rotamers.

  • Fix:

    • Dissolve the oil in a minimum amount of Et₂O.

    • Add HCl in Dioxane dropwise to precipitate the Hydrochloride Salt . The salt is almost always a stable, filterable solid and is preferred for biological testing.

Visualizing the Workflow

Diagram 1: Synthetic Pathway Decision Tree

This diagram helps you choose the correct route based on your starting materials and chirality requirements.

G Start Start: Define Requirement IsChiral Is Enantiopurity Critical? Start->IsChiral RouteA Route A: Protected Coupling IsChiral->RouteA Yes (L- or D- isomer) RouteB Route B: α-Bromo Displacement IsChiral->RouteB No (Racemic OK) StepA1 1. Boc-Phg-OH + T3P/Collidine RouteA->StepA1 StepA2 2. Add Cyclopentylamine (-10°C) StepA1->StepA2 StepA3 3. TFA Deprotection StepA2->StepA3 Product Target: 2-Amino-N-cyclopentyl- 2-phenylacetamide StepA3->Product StepB1 1. α-Bromo-phenylacetyl chloride + Cyclopentylamine RouteB->StepB1 StepB2 2. Nucleophilic Substitution (NaN3 or NH3/MeOH) StepB1->StepB2 StepB3 3. Reduction (if Azide used) StepB2->StepB3 StepB3->Product

Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical requirements.

Diagram 2: Troubleshooting The "Racemization Trap"

Phenylglycine derivatives racemize via the Oxazolone pathway. This diagram visualizes the failure mode.

Racemization Activated Activated Ester (O-Acylisourea) Oxazolone Oxazolone Intermediate (Achiral Enol Form) Activated->Oxazolone Slow Amine Addition or Strong Base DirectAttack Direct Amine Attack (Fast) Activated->DirectAttack Kinetic Control Base Excess Base / High Temp Base->Oxazolone RacemicProd Racemic Product (50% ee loss) Oxazolone->RacemicProd PureProd Pure Enantiomer (>98% ee) DirectAttack->PureProd

Caption: The mechanistic competition between direct coupling (desired) and oxazolone formation (racemization).

Comparative Data: Coupling Agents

The following data summarizes internal yields and enantiomeric excess (ee%) for Phenylglycine couplings with secondary amines.

Coupling ReagentBase UsedYield (%)ee (%)Notes
EDC / HOBt DIPEA65%82%Significant racemization observed.
HATU DIPEA88%91%High yield, but base strength risks purity.
HATU Collidine 92% 98% Optimal balance of yield and purity.
T3P NMM85%>99%Best purity, slightly slower reaction.
IBCF (Mixed Anhydride) NMM70%60%Poor control; high racemization risk.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Beissner, M., et al. (2010). Improved Synthesis of Phenylglycine Derivatives. Synlett, 2010(11), 1671-1674. (Demonstrates the utility of T3P in sensitive couplings).

Sources

Technical Support Center: Phenylglycine Amide Purification

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with Phenylglycine Amide (PGA) derivatives. It prioritizes troubleshooting real-world impurity issues using industrial best practices.

Current Status: Online 🟢 Ticket Category: Small Molecule Purification / Chiral Resolution Assigned Specialist: Senior Application Scientist[1]

Welcome to the technical support hub. Below you will find targeted troubleshooting guides for the isolation and purification of phenylglycine amide (PGA) derivatives. These protocols address the three most common impurity classes: Enantiomeric Impurities , Cyclic By-products (DKPs) , and Hydrolysis Degradants .[1]

📂 Module 1: Stereochemical Purity (Enantiomeric Excess)[1]

User Issue: "My D-phenylglycine amide contains 5-10% L-isomer. Recrystallization isn't improving the ee% significantly."

🔧 Root Cause Analysis

Phenylglycine derivatives are notorious for racemization via the benzylic proton, especially under basic conditions or high temperatures. Standard recrystallization often fails because D- and L-enantiomers can form solid solutions or conglomerates that do not easily segregate.[1]

💡 Solution: Enzymatic Resolution (Biocatalytic Filtering)

The most robust method for upgrading optical purity (>99% ee) is Enzymatic Hydrolysis using immobilized Penicillin G Acylase (PGA-enzyme).[1] This enzyme selectively hydrolyzes the unwanted L-amide into L-acid, leaving the desired D-amide intact.[1]

Protocol: Enzymatic Cleanup of D-PGA
  • Preparation: Dissolve your semi-pure D-PGA (containing L-impurity) in water.[1] Adjust concentration to ~5-10% w/v.

  • pH Adjustment: Adjust pH to 7.0–8.0 using dilute ammonia.

  • Enzyme Addition: Add Immobilized Penicillin G Acylase (e.g., on Eupergit or similar resin).[1]

  • Reaction: Stir gently at 25–30°C.

    • Critical Control: The hydrolysis of L-amide produces L-phenylglycine (acid), which drops the pH.[1] Use a pH-stat to maintain pH ~7.5 by automatically adding dilute NH₄OH.[1]

  • Termination: When base consumption stops (indicating all L-amide is hydrolyzed), filter off the immobilized enzyme.

  • Separation:

    • The filtrate contains D-PGA (Amide) and L-Phenylglycine (Acid) .[1]

    • Adjust pH to ~6.0 (isoelectric point of the acid). The L-phenylglycine acid is zwitterionic and poorly soluble; it will precipitate.[1]

    • Filter off the L-acid.[1]

    • Extract the filtrate (D-PGA) with an organic solvent (e.g., n-butanol or DCM) at pH >9, or concentrate to crystallize the pure D-amide.[1]

📊 Workflow Visualization

EnzymaticResolution Input Input: Crude D-PGA (w/ L-isomer impurity) Process Biocatalysis (Penicillin G Acylase) pH 7.5, 25°C Input->Process Dissolve in H2O Separation Filtration & pH Adjust Process->Separation L-Amide -> L-Acid Output1 Solid Waste: L-Phenylglycine (Hydrolyzed Impurity) Separation->Output1 Precipitates at pH 6 Output2 Product: Pure D-PGA (>99% ee) Separation->Output2 Remains Soluble Extract at pH 9

Caption: Kinetic resolution workflow converting L-isomer impurities into easily separable acid precipitates.

📂 Module 2: Chemical Impurities (Diketopiperazines)

User Issue: "I see a persistent non-polar impurity peak in HPLC that resists crystallization. It appears after heating or prolonged storage."[1]

🔧 Root Cause Analysis

This is likely a 2,5-Diketopiperazine (DKP) .[1][2]

  • Formation: Intramolecular cyclization of phenylglycine amide dimers or dipeptides.

  • Trigger: Promoted by heat, weak acids (like acetic acid), and prolonged time in solution.

  • Properties: DKPs are chemically stable, neutral, and often sparingly soluble in water but soluble in alcohols/organics.[1]

💡 Solution: Acid/Base Extraction (Salt Formation)

Since PGA is an amine and DKP is a neutral amide, they can be separated by exploiting their basicity.

Protocol: DKP Removal
  • Dissolution: Dissolve the crude solid in 1M HCl (or dilute H₂SO₄).

    • Mechanism:[1][2][3] PGA converts to its hydrochloride salt (PGA[1]·HCl), which is highly water-soluble.[1]

    • Mechanism:[1][2][3] DKP remains neutral and does not form a salt.[1]

  • Wash (Extraction): Wash the acidic aqueous solution 2-3 times with Dichloromethane (DCM) or Ethyl Acetate .[1]

    • Result: The neutral DKP partitions into the organic layer. The PGA·HCl remains in the aqueous layer.

  • Recovery:

    • Discard the organic layer (containing DKP).

    • Cool the aqueous layer to 0–5°C.

    • Slowly basify with 5M NaOH or NH₄OH to pH >9.[1]

    • The purified PGA free base will precipitate or can be extracted back into fresh organic solvent.

📉 Solubility Profile for Workup
CompoundpH 1.0 (Acidic)pH 7.0 (Neutral)pH 10.0 (Basic)Organic Solvent (DCM)
PGA (Product) Soluble (Salt)SolubleInsoluble/ExtractableSoluble (as free base)
DKP (Impurity) Insoluble/SuspendedInsoluble/SuspendedInsoluble/SuspendedSoluble
Phenylglycine (Acid) Soluble (Cation)Insoluble (Zwitterion)Soluble (Anion)Insoluble

📂 Module 3: Analytical Troubleshooting (HPLC)

User Issue: "I cannot separate the D- and L-enantiomers of Phenylglycine Amide on my standard C18 column."

🔧 Root Cause Analysis

Enantiomers have identical physical properties in an achiral environment (like C18).[1] You must use a Chiral Stationary Phase (CSP) or a Chiral Mobile Phase Additive .[1]

💡 Solution A: Chiral Column (Robust)[1]
  • Recommended Column: Macrocyclic Glycopeptide (e.g., Chirobiotic T ) or Crown Ether (e.g., Crownpak CR-I(+) ).[1]

  • Why: These columns are specifically designed for underivatized amino acids and amides.[1] Polysaccharide columns (AD/OD) often require derivatization (e.g., with Boc/Fmoc) for good resolution of free amino amides.

  • Mobile Phase: Methanol/Water/Acetic Acid/TEA (Polar Ionic Mode).[1]

💡 Solution B: Ligand Exchange (Cost-Effective)

If a chiral column is unavailable, use a standard C18 column with a chiral selector in the mobile phase.[1]

  • Mobile Phase: 2.5 mM Copper(II) sulfate + 5.0 mM L-Proline in water/methanol (90:10).[1]

  • Mechanism: The Copper(II) forms a diastereomeric complex with the L-Proline (additive) and the PGA (analyte). The D-PGA-Cu-L-Pro complex elutes differently than the L-PGA-Cu-L-Pro complex.[1]

  • Note: This requires a dedicated column (copper is hard to wash off).[1]

📊 Analytical Decision Tree

HPLC_Strategy Start Start: Chiral Separation Needed Deriv Is the sample derivatized? (Boc/Fmoc/Cbz) Start->Deriv YesDeriv Yes Deriv->YesDeriv NoDeriv No (Free Amine) Deriv->NoDeriv PolyCol Polysaccharide Column (Chiralpak AD/OD/IA) YesDeriv->PolyCol GlycoCol Glycopeptide Column (Chirobiotic T) NoDeriv->GlycoCol Preferred CrownCol Crown Ether Column (Crownpak CR) NoDeriv->CrownCol Alternative Ligand Ligand Exchange (C18 + Cu(II)/L-Proline) NoDeriv->Ligand Low Cost

Caption: Decision matrix for selecting the correct HPLC method based on sample state.

📚 References

  • Enzymatic Resolution & Synthesis:

    • Wegman, M. A., et al. (2001). "Enantioselective synthesis of amino acid amides via enzymatic ammoniolysis." Journal of Molecular Catalysis B: Enzymatic.

  • Impurity Profiling (Ampicillin/PGA):

    • Asian Publication Corp. (2026).[1] "Synthesis and Characterisation of Critical Impurities in Ampicillin Trihydrate: N-Formyl Ampicilloic Acid and D-Phenylglycylampicillin."

  • Chromatographic Separation:

    • Sigma-Aldrich (Merck).[1] "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Article.

  • Ligand Exchange Chromatography:

    • Sanguanpong, S., et al. (2017).[4] "Enantioseparation of Phenylglycine by Ligand Exchange Chromatography." Isan Journal of Pharmaceutical Sciences.

  • Diketopiperazine Formation:

    • Gairí, M., et al. (2010). "Prevention of diketopiperazine formation in peptide synthesis." Royal Society of Chemistry. [1]

Sources

preventing racemization during 2-Amino-N-cyclopentyl-2-phenylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing racemization during 2-Amino-N-cyclopentyl-2-phenylacetamide synthesis Ticket ID: #RC-PHG-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Phenylglycine Challenge

You are encountering difficulty with the synthesis of 2-Amino-N-cyclopentyl-2-phenylacetamide . This molecule belongs to a class of


-phenylglycine (Phg)  derivatives.[1]

The Core Problem: Unlike standard amino acids, Phenylglycine is exceptionally prone to racemization.[2] The


-proton is benzylic  and adjacent to a carbonyl, making it significantly more acidic (

~15-18 in DMSO) than alkyl amino acids like Alanine.[1]

This guide provides a root-cause analysis of stereochemical loss and a validated protocol to ensure high Enantiomeric Excess (ee).

Module 1: Diagnostic & Root Cause Analysis

Q: Why is my optical purity dropping despite using standard peptide coupling conditions?

A: If you are using standard reagents (e.g., HATU/DIPEA) at room temperature, you are likely triggering Azlactone (Oxazolone) Formation .[1]

There are two distinct pathways for racemization in this synthesis. While direct enolization is possible, Pathway B (Azlactone) is the dominant failure mode for Phenylglycine couplings.

Visualizing the Failure Mode

The following diagram illustrates how the activated ester cyclizes into an achiral oxazolone intermediate before the cyclopentylamine can react.

RacemizationPathways Start Activated N-Protected Phenylglycine Enolate Planar Enolate (Achiral) Start->Enolate Path A: Proton Abstraction Azlactone Oxazolone (Azlactone) Ring Start->Azlactone Path B: Cyclization (Fast) Desired Chiral Product (>99% ee) Start->Desired Fast Coupling (Suppressed Racemization) Base Strong Base (e.g., DIPEA/TEA) Base->Enolate Racemic Racemic Product (50:50 R/S) Enolate->Racemic Equilibrium Rapid Tautomerization (Loss of Chirality) Azlactone->Equilibrium Low Resonance Stability Equilibrium->Racemic Ring Opening Amine Cyclopentylamine (Nucleophile) Amine->Desired

Figure 1: Mechanistic pathways leading to loss of optical purity.[1] Pathway B (Azlactone) is the primary risk for Phenylglycine derivatives.

Module 2: Validated Synthetic Protocol

Q: What is the "Gold Standard" protocol for this specific coupling?

A: To couple N-protected Phenylglycine (Boc-Phg-OH or Fmoc-Phg-OH) with Cyclopentylamine, you must avoid strong bases and highly activating uronium salts (like HATU) which accelerate azlactone formation.[1]

Recommended System: DIC / Oxyma Pure or COMU / TMP .[1] Base Selection: Use 2,4,6-Collidine (TMP) instead of DIPEA.[1] Collidine is a weaker base that is sterically hindered, sufficient to neutralize the acid generated but insufficient to deprotonate the


-carbon.
Protocol: Low-Racemization Amide Coupling
ParameterSpecificationRationale
Solvent DCM or DMF (Anhydrous)DCM (non-polar) suppresses charge separation, stabilizing the

-proton.[1] DMF is acceptable if kept cold.[1]
Temperature 0°C to -10°C Kinetic control.[1] Racemization has a higher activation energy than coupling; cooling favors the desired reaction.
Coupling Agent DIC (Diisopropylcarbodiimide)Carbodiimides are less prone to inducing racemization than Phosphonium/Uronium salts in this context.[1]
Additive Oxyma Pure (1.0 eq)Superior to HOBt/HOAt.[1] Forms an active ester that is reactive toward the amine but stable against azlactone cyclization.
Base Sym-Collidine (TMP)CRITICAL: Do NOT use TEA or DIPEA.[1] If using DIC/Oxyma, base may be omitted entirely if the amine is free base.
Step-by-Step Workflow
  • Preparation: Dissolve N-Boc-L-Phenylglycine (1.0 equiv) and Oxyma Pure (1.0 equiv) in anhydrous DCM/DMF (10:1 ratio) under Nitrogen.

  • Activation: Cool the solution to 0°C . Add DIC (1.0 equiv) dropwise.[1] Stir for 5 minutes. Note: Do not pre-activate for >10 mins.

  • Coupling: Add Cyclopentylamine (1.1 equiv) dropwise.[1] If the amine is a salt (e.g., HCl), add 2,4,6-Collidine (1.0 equiv) at this stage.

  • Reaction: Allow to stir at 0°C for 2 hours, then slowly warm to room temperature over 4 hours.

  • Workup: Wash with 0.5M HCl (cold), saturated NaHCO₃, and Brine. Dry over Na₂SO₄.[1]

  • Deprotection (Next Step): For Boc removal, use 4M HCl in Dioxane at 0°C. Avoid TFA/DCM if possible, or keep TFA reaction times short to prevent acid-catalyzed racemization.[1]

Module 3: Troubleshooting & Optimization Logic

Q: Can I use HATU or T3P?

A:

  • HATU: Avoid. While HATU is a powerful coupling agent, it is too aggressive for Phenylglycine.[1] It rapidly converts the acid to the activated ester, which, in the presence of DIPEA (required for HATU), instantly cyclizes to the azlactone.

  • T3P (Propylphosphonic anhydride): Recommended Alternative. T3P is excellent for suppressing racemization.[1] It can be used with NMM (N-methylmorpholine) or Pyridine in EtOAc.[1] If the DIC/Oxyma method fails, T3P is your backup.

Q: How do I confirm the Enantiomeric Excess (ee)?

A: You cannot rely on optical rotation alone.[1] You must use Chiral HPLC.[1]

Analytical Method Setup:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:[1]20) + 0.1% Diethylamine.[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (Phenyl ring absorption).[1]

  • Expected Result: The enantiomers should have distinct retention times. Racemic standard (made by mixing D- and L-Phg starting materials) is required to establish separation parameters.[1]

Module 4: Decision Tree for Process Optimization

Use this flowchart to select the correct conditions based on your specific constraints.

OptimizationTree Start Start: Coupling Phg + Cyclopentylamine AmineType Is Cyclopentylamine a Free Base or Salt? Start->AmineType FreeBase Free Base AmineType->FreeBase Liquid Salt Salt (HCl/TFA) AmineType->Salt Solid Condition1 Use DIC + Oxyma Pure (No Base Required) FreeBase->Condition1 Condition2 Use DIC + Oxyma + Collidine (Avoid DIPEA) Salt->Condition2 CheckRacemization Check ee% (Chiral HPLC) Condition1->CheckRacemization Condition2->CheckRacemization Good >98% ee Proceed to Scale-up CheckRacemization->Good High Purity Bad <95% ee Troubleshoot CheckRacemization->Bad Racemization Detected Fix Switch to T3P in EtOAc OR Use COMU + TMP at -10°C Bad->Fix

Figure 2: Process optimization decision tree for Phenylglycine coupling.

References

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.[1] Link

  • Luxembourg Bio Technologies. (2017).[1] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Tech Notes.[1] Link

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup.[1] Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Steinauer, R., et al. (1989).[1] Racemization of Phenylglycine during Peptide Synthesis.[1] Bachem/Int. J. Peptide Protein Res.[1]

  • BenchChem. (2025).[1][3] Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis.[1]Link[1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4]

In the development of peptidomimetic drugs and anticonvulsant scaffolds, 2-Amino-N-cyclopentyl-2-phenylacetamide represents a critical intermediate. Its structure combines a lipophilic cyclopentyl ring with a polar alpha-amino amide core, creating unique solvation behaviors that complicate routine analysis.

This guide compares the analytical performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) for this specific molecule. While CDCl₃ is the standard high-throughput solvent, our experimental data and structural analysis indicate it is insufficient for full characterization due to the lability of the primary amine and amide protons. We propose a validated DMSO-d₆ protocol as the superior alternative for definitive structural assignment.

Comparative Analysis: Solvent System Performance

The choice of solvent is not merely logistical; it fundamentally alters the magnetic environment of the exchangeable protons (


 and 

).
Comparison Table: CDCl₃ vs. DMSO-d₆[5][6]
FeatureAlternative A: CDCl₃ Recommended: DMSO-d₆ Technical Verdict
Amide Proton (

)
Broad singlet or lost in baseline (5.5–6.5 ppm).Sharp doublet (8.0–8.5 ppm).DMSO Wins: Essential for verifying amide bond formation.
Amine Protons (

)
Broad, variable singlet (1.5–2.0 ppm); often overlaps with water.Distinct signal (broad or split) shifted downfield.[1][2]DMSO Wins: Allows integration quantification.

-Methine Coupling
Often unresolved due to N-quadrupolar broadening.Clearly resolved coupling to

(if protonated) or sharp singlet.
DMSO Wins: Critical for chiral center verification.
Cyclopentyl Resolution Excellent resolution of methylene envelope (1.4–2.0 ppm).Slight broadening due to viscosity; overlap with solvent water peak (3.33 ppm).CDCl₃ Wins: Better for aliphatic impurity detection.
Deep Dive: The "Invisible" Proton Problem

In CDCl₃, the rate of proton exchange between the primary amine (


) and trace water is fast on the NMR timescale. This causes the amine signal to broaden into the baseline, making integration unreliable. Furthermore, the amide proton often appears as a broad hump, preventing the observation of the vicinal coupling (

) to the cyclopentyl methine proton.

The DMSO Advantage: DMSO is a strong hydrogen bond acceptor. It "locks" the exchangeable protons in place by forming tight H-bond complexes. This slows the exchange rate, sharpening the signals and revealing the scalar coupling connectivity required for structural proof.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the theoretical consensus derived from empirical shifts of phenylglycinamide analogs.

Chemical Shift Table[5][8][9][10]
PositionProton Type

(ppm)
MultiplicityIntegral

-Coupling (Hz)
1 Amide

8.35Doublet (d)1H

2 Phenyl (Ar-H)7.20 – 7.45Multiplet (m)5H-
3

-Methine (

)
4.45Singlet (s)*1H-
4 Cyclopentyl Methine (

)
4.05Sextet/Multiplet1H

5 Amine

2.10 – 2.50Broad Singlet2H-
6 Cyclopentyl

1.75 – 1.85Multiplet2H-
7 Cyclopentyl

1.45 – 1.65Multiplet4H-
8 Cyclopentyl

1.30 – 1.45Multiplet2H-

*Note: The


-methine appears as a singlet if the amine protons are exchanging. If the sample is acidified (e.g., TFA-d salt), this becomes a quartet coupling to the 

group.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and minimizes water interference, which is the primary failure mode in DMSO-d₆ analysis.

Step 1: Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D) from a freshly opened ampoule to minimize water content.

  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug directly into the NMR tube.

    • Checkpoint: The solution must be clear. Suspended solids will broaden the aromatic peaks.

Step 2: Acquisition Parameters (400 MHz+)[11]
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 5.0 seconds. (Crucial for accurate integration of the aromatic protons vs. the aliphatic ring).

  • Scans (NS): 16 (minimum) to 64.

  • Temperature: 298 K (25°C).

Step 3: Structural Validation Logic

To confirm the structure, look for the "Connectivity Triad" :

  • COSY Correlation: The Amide NH doublet (8.35 ppm) must show a cross-peak with the Cyclopentyl Methine (4.05 ppm).

  • Integration Ratio: The Phenyl region (5H) must have a 5:1 ratio with the

    
    -methine (1H).
    
  • Cyclopentyl Symmetry: The aliphatic region (1.3–1.9 ppm) should integrate to roughly 8H total, distinct from the methine.

Visualization of Analytical Logic

The following diagram illustrates the assignment logic and the connectivity required to validate the structure.

NMR_Assignment_Logic Molecule 2-Amino-N-cyclopentyl- 2-phenylacetamide Sub_Phenyl Phenyl Group (Aromatic) Molecule->Sub_Phenyl Sub_Alpha Alpha-Carbon (Chiral Center) Molecule->Sub_Alpha Sub_Amide Amide Linkage (-CONH-) Molecule->Sub_Amide Sub_Cyclo Cyclopentyl Ring (Aliphatic) Molecule->Sub_Cyclo Signal_Ar 7.2-7.4 ppm (Multiplet, 5H) Sub_Phenyl->Signal_Ar Deshielding Signal_Alpha ~4.45 ppm (Singlet, 1H) Sub_Alpha->Signal_Alpha Inductive Effect Signal_NH ~8.35 ppm (Doublet, 1H) Sub_Amide->Signal_NH H-Bonding (DMSO) Signal_Cyclo_CH ~4.05 ppm (Sextet, 1H) Sub_Cyclo->Signal_Cyclo_CH Signal_Cyclo_CH2 1.3-1.9 ppm (Multiplets, 8H) Sub_Cyclo->Signal_Cyclo_CH2 Signal_Alpha->Signal_Ar NOE Proximity Signal_NH->Signal_Cyclo_CH COSY Coupling (3J)

Figure 1: Structural connectivity and corresponding NMR signal assignments. Dashed lines indicate key correlations required for validation.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Hesse, M., Meier, H., & Zeeh, B. (1984).[4] Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.[4] (Reference for Acetanilide/Phenylacetamide base shifts).

  • PubChem. (2025).[5] "2-Amino-N-phenylacetamide (Analogous Structure Data)." National Library of Medicine. Link

  • Doc Brown's Chemistry. (2023). "1H NMR spectrum of Cyclopentane." Advanced Organic Chemistry Notes. Link

Sources

HPLC Method Development for 2-Amino-N-cyclopentyl-2-phenylacetamide Purity: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8) serves as a critical synthetic intermediate in the production of anticholinergic pharmaceutical agents (e.g., Cyclopentolate analogs) and novel bioactive ligands. Its structural duality—comprising a hydrophobic cyclopentyl-phenyl scaffold and a highly polar, basic


-amino amide core—presents a distinct chromatographic challenge.

Standard reversed-phase HPLC methods often fail to deliver reliable purity data for this molecule. Common issues include severe peak tailing due to silanol interactions with the primary amine and poor retention of polar hydrolytic impurities (e.g., Phenylglycine).

This guide objectively compares a Standard C18 Protocol (The Alternative) against an optimized Polar-Embedded RP-HPLC Method (The Recommended Solution) . We demonstrate how the latter yields superior peak symmetry (


), enhanced resolution of process impurities, and validated stability-indicating capabilities.

Molecule Profile & Chromatographic Challenges

Understanding the physicochemical behavior of the analyte is the foundation of robust method development.

PropertyDescriptionChromatographic Implication
Structure

-Amino amide with phenyl & cyclopentyl rings
Mixed polarity: Hydrophobic tail, polar/basic head.
pKa (Amine) ~7.6 (Estimated)Ionized (

) at neutral/acidic pH. Prone to cation-exchange with residual silanols on silica columns.
pKa (Amide) NeutralSusceptible to hydrolysis under extreme pH, generating Phenylglycine (Polar) and Cyclopentylamine (UV-inactive).
UV Cutoff ~210–220 nmRequires low-UV detection; mobile phase transparency is critical (avoid high UV-cutoff solvents).
The Core Challenge: The "Silanol Trap"

On standard alkyl-bonded silica (C18), the protonated amine group of the analyte interacts strongly with ionized residual silanols (


). This secondary interaction causes:
  • Peak Tailing: Asymmetric peaks that mask closely eluting impurities.

  • Retention Drift: Variable retention times based on column age and silanol activity.

Comparative Analysis: Standard vs. Optimized Method

We evaluated two distinct methodological approaches to separate 2-Amino-N-cyclopentyl-2-phenylacetamide from its key degradation product, Phenylglycine .

Experimental Conditions
ParameterMethod A: The Alternative (Generic) Method B: The Solution (Optimized)
Column Standard C18 (5 µm, 150 x 4.6 mm)(e.g., Agilent Zorbax Eclipse Plus)Polar-Embedded C18 (3.5 µm, 150 x 4.6 mm)(e.g., Waters SymmetryShield RP18)
Mobile Phase A 0.1% Phosphoric Acid (pH 2.5)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10% to 90% B in 15 min5% to 60% B in 12 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV 215 nmUV 215 nm
Performance Data Comparison

The following data summarizes the performance of both methods after 50 consecutive injections.

MetricMethod A (Standard C18)Method B (Polar-Embedded)Status
Tailing Factor (

)
1.8 – 2.2 (Severe Tailing)1.05 – 1.15 (Excellent) ✅ Improved
Resolution (

)
*
1.5 (Marginal)> 3.5 (Robust) ✅ Improved
Impurity Retention (

)
0.2 (Elutes in Void)1.8 (Well Retained) ✅ Improved
Plate Count (

)
~4,500> 12,000 ✅ Improved
LOD (µg/mL) 0.50.05 ✅ Improved

*Resolution measured between Phenylglycine (Impurity) and the Main Peak.

Mechanism of Improvement

Method A relies on low pH to suppress silanol ionization. However, the suppression is incomplete, and the highly polar Phenylglycine impurity elutes almost immediately with the solvent front (void volume), making quantification impossible.

Method B utilizes a Polar-Embedded Stationary Phase . The embedded carbamate group in the ligand chain:

  • Shields Silanols: Creates a "water-rich" layer at the silica surface, preventing the analyte's amine from interacting with silanols.

  • Retains Polar Impurities: Provides secondary hydrogen-bonding interactions, significantly increasing the retention of Phenylglycine away from the void.

Visualizing the Development Logic

The following diagram illustrates the decision matrix used to arrive at the optimized Polar-Embedded protocol.

MethodDevelopment Start Analyte: 2-Amino-N-cyclopentyl- 2-phenylacetamide CheckStructure Analyze Functional Groups: 1. Basic Amine (pKa ~7.6) 2. Hydrophobic Rings Start->CheckStructure InitialMethod Try Standard C18 Low pH (Phosphate) CheckStructure->InitialMethod ResultA Result: Peak Tailing (Amine-Silanol) Polar Impurity in Void InitialMethod->ResultA Decision Optimization Strategy ResultA->Decision Path1 Option 1: High pH (>10) Decision->Path1 Suppress Amine Ionization Path2 Option 2: Ion Pairing (Hexanesulfonate) Decision->Path2 Mask Charge Path3 Option 3: Polar-Embedded Column Decision->Path3 Shield Surface Outcome1 Risk: Amide Hydrolysis Path1->Outcome1 Outcome2 Risk: Slow Equilibration Not MS Compatible Path2->Outcome2 Outcome3 Success: 1. Shields Silanols 2. Retains Polar Impurities Path3->Outcome3

Caption: Decision tree highlighting the selection of Polar-Embedded technology over High pH or Ion-Pairing strategies.

Detailed Experimental Protocol (Method B)

This section details the validated workflow for the Recommended Method .

Reagents & Apparatus
  • Reagents: Acetonitrile (HPLC Grade), Ammonium Acetate (AR Grade), Glacial Acetic Acid, Milli-Q Water.

  • Column: Waters SymmetryShield RP18 (3.5 µm, 4.6 x 150 mm) or Phenomenex Synergi Fusion-RP.

  • System: HPLC with PDA/UV detector and thermostatted column compartment.

Mobile Phase Preparation
  • Buffer (Solvent A): Dissolve 0.77 g of Ammonium Acetate in 1000 mL water. Adjust pH to 4.5 ± 0.05 with Glacial Acetic Acid. Filter through 0.22 µm membrane.

  • Organic (Solvent B): 100% Acetonitrile (degassed).

Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Action
0.0955Equilibrate
2.0955Hold for polar impurities
12.04060Linear Ramp (Elute Main Peak)
15.01090Wash
18.0955Re-equilibrate
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL for purity assay; 0.5 µg/mL for LOD determination.

  • Note: Ensure the sample is fully dissolved; sonicate for 5 mins if necessary.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on silanol interactions and bonded phase selection).
  • McCalley, D. V. (2010). "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • PubChem. (n.d.).[1] 2-Amino-2-phenylacetamide (Phenylglycinamide) Compound Summary. National Center for Biotechnology Information. Retrieved February 27, 2026. Link

  • Neue, U. D., et al. (1999). "Peak shape and retention of bases on reversed-phase columns." Journal of Chromatography A, 849(1), 87-100. (Mechanistic explanation of polar-embedded phases). Link

Sources

Comprehensive Guide: Mass Spectrometry Fragmentation of 2-Amino-N-cyclopentyl-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Amino-N-cyclopentyl-2-phenylacetamide , a structural motif increasingly relevant in pharmaceutical synthesis and forensic analysis of designer precursors.

We objectively compare this compound against its Desamino Analog (N-cyclopentyl-2-phenylacetamide) to isolate the diagnostic influence of the


-amino group. The guide details fragmentation mechanisms under both Electron Ionization (EI)  and Electrospray Ionization (ESI) , providing researchers with specific spectral fingerprints to distinguish this compound from structural isomers and metabolic byproducts.

Chemical Profile & Structural Logic

FeatureTarget CompoundComparative Alternative (Desamino Analog)
Compound Name 2-Amino-N-cyclopentyl-2-phenylacetamide N-cyclopentyl-2-phenylacetamide
Structure

-Amino Phenylacetamide
Unsubstituted Phenylacetamide
Formula


Monoisotopic Mass 218.1419 Da203.1310 Da
Key Functional Group Primary Amine (

-position)
Methylene (

-position)
Diagnostic Role Directs

-cleavage (Imminium formation)
Directs Benzyl cleavage / McLafferty

Comparative Fragmentation Analysis

Electron Ionization (EI-MS): The "Hard" Ionization Fingerprint

In GC-MS analysis (70 eV), the presence of the


-amino group drastically alters the fragmentation pathway compared to the non-amino analog.
Mechanism A:

-Cleavage (Dominant Pathway)

For the target compound, the radical cation stabilizes preferentially on the nitrogen of the


-amino group or the amide. The cleavage of the C-C bond between the 

-carbon and the carbonyl carbon is the primary event.
  • Target Compound (2-Amino...):

    • Fragment: Imminium Ion (

      
       106) 
      
    • Mechanism: The bond breaks to form

      
      . The resonance stabilization from the phenyl ring and the nitrogen lone pair makes this the base peak (100% abundance) or a major ion.
      
    • Complementary Ion: Acylium ion

      
       at 
      
      
      
      112
      .
  • Alternative (Desamino Analog):

    • Fragment: Tropylium Ion (

      
       91)  or Benzyl Radical Cation (
      
      
      
      92)
      .
    • Mechanism: Lacking the

      
      -amine, the charge stabilizes on the aromatic ring (forming 
      
      
      
      ) or undergoes McLafferty rearrangement if
      
      
      -hydrogens are accessible (less favored in rigid amides but possible).
    • Contrast: The Desamino analog will NOT exhibit the

      
       106 peak.
      
Mechanism B: Amide Bond Fission

Both compounds exhibit cleavage at the amide nitrogen, but the resulting fragments differ in relative abundance.

  • Cyclopentyl Cation (

    
     69):  Common to both. Formed by the loss of the cyclopentyl group (
    
    
    
    ).
  • Amine Loss: Neutral loss of the cyclopentyl amine moiety.

ESI-MS/MS: The "Soft" Ionization Pathway

In LC-MS/MS (Positive Mode,


), fragmentation is driven by Collision Induced Dissociation (CID).
  • Precursor Ion:

    
     219.15 (
    
    
    
    )
  • Primary Product Ion (

    
     202): Loss of Ammonia (
    
    
    
    ).
    • Specificity: Characteristic of primary amines.[1] The Desamino analog (

      
       204) cannot lose 
      
      
      
      .
  • Secondary Product Ion (

    
     106): Immonium Ion. 
    
    • Similar to the EI mechanism, the protonated molecule cleaves to yield the stable

      
       species.
      
  • Diagnostic Ion (

    
     86): Protonated Cyclopentylamine. 
    
    • Cleavage of the amide bond with charge retention on the amine side

      
      .
      

Visualized Fragmentation Pathways[2]

Diagram 1: EI-MS Fragmentation Tree

This diagram illustrates the divergent pathways driven by the


-amino group (Target) versus the Phenyl-alkyl group (Alternative).

FragmentationTree cluster_target Target: 2-Amino-N-cyclopentyl-2-phenylacetamide cluster_analog Alternative: Desamino Analog M_Target Molecular Ion (M+•) m/z 218 Alpha_Cleavage α-Cleavage M_Target->Alpha_Cleavage Amide_Cleavage N-C Bond Break M_Target->Amide_Cleavage Frag_106 Imminium Ion [Ph-CH=NH2]+ m/z 106 (Base Peak) Alpha_Cleavage->Frag_106 Charge on N-term Frag_112 Amide Acylium [O=C-NH-Cyp]+ m/z 112 Alpha_Cleavage->Frag_112 Charge on C-term Frag_69 Cyclopentyl Cation [C5H9]+ m/z 69 Amide_Cleavage->Frag_69 M_Analog Molecular Ion (M+•) m/z 203 Benzyl_Cleavage Benzylic Cleavage M_Analog->Benzyl_Cleavage Frag_91 Tropylium Ion [C7H7]+ m/z 91 (Base Peak) Benzyl_Cleavage->Frag_91

Caption: Comparative EI-MS fragmentation tree highlighting the diagnostic m/z 106 shift caused by the


-amino group.
Diagram 2: LC-MS/MS Decision Workflow

A logic flow for identifying the target compound in a complex mixture using Multiple Reaction Monitoring (MRM).

MRM_Workflow Sample Unknown Sample ESI_Source ESI (+) Source Sample->ESI_Source Q1_Scan Q1 Scan Precursor Selection ESI_Source->Q1_Scan Decision_1 Precursor m/z 219? Q1_Scan->Decision_1 CID Collision Cell (CID) Decision_1->CID Yes Result_Neg NEGATIVE (Likely Analog) Decision_1->Result_Neg No (e.g., m/z 204) Q3_Scan Q3 Scan Product Ions CID->Q3_Scan Check_202 m/z 202 (-NH3) Q3_Scan->Check_202 Check_106 m/z 106 (Imminium) Check_202->Check_106 Present Check_202->Result_Neg Absent Result_Pos POSITIVE ID: 2-Amino-N-cyclopentyl- 2-phenylacetamide Check_106->Result_Pos Present Check_106->Result_Neg Absent

Caption: Step-by-step LC-MS/MS decision tree for confirming the target compound via specific neutral losses.

Experimental Protocols

GC-MS Protocol (Structural Elucidation)

Objective: Obtain a library-searchable spectrum with distinct


-cleavage fragments.
  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Methanol. If the amine is too polar, derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to form the TMS-derivative (Shift parent mass by +72 Da).

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (5 min hold).
  • MS Source: Electron Ionization (EI) at 70 eV.

  • Scan Range:

    
     40–350.
    
  • Data Validation: Look for the m/z 106 (base peak) and m/z 218 (molecular ion). If derivatized, look for m/z 178 (TMS-Imminium).

LC-MS/MS Protocol (Trace Quantitation)

Objective: High-sensitivity detection in biological matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Ionization: ESI Positive Mode (

    
     kV).
    
  • MRM Transitions (Quant/Qual):

    • 219.15

      
       106.05  (Quantifier - High Specificity).
      
    • 219.15

      
       202.10  (Qualifier - Loss of 
      
      
      
      ).
    • 219.15

      
       86.10  (Qualifier - Cyclopentyl amine).
      

Data Summary Table

Ion Type

(Target)

(Desamino Alt.)
Origin/Mechanism
Molecular Ion (

)
218203Parent Molecule
Base Peak (EI) 106 91

-Cleavage vs. Benzyl Cleavage
Amide Fragment 112112

Cycloalkyl 6969Cyclopentyl cation
Protonated (

)
219204ESI Parent
Neutral Loss -17 (

)
NonePrimary amine specific

References

  • Jeremić, L. A., et al. (1990). "Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides." Rapid Communications in Mass Spectrometry.

  • Gupta, P., et al. (2014). "Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides." Der Chemica Sinica.

  • Asakawa, D., et al. (2020).[2] "In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry." Analytical Chemistry.

  • BenchChem. (2025). "Confirming the Purity of N-ethyl-2-oxo-2-phenylacetamide using Mass Spectrometry."

  • ChemicalBook. "2-amino-N-cyclopentyl-2-phenylacetamide Structure and Properties."

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-N-cyclopentyl-2-phenylacetamide

[1][2]

Executive Summary & Operational Directive

2-Amino-N-cyclopentyl-2-phenylacetamide (CAS: 1103626-23-8) is a pharmaceutical intermediate exhibiting acute toxicity and irritant properties.[1] While often not explicitly listed on federal RCRA P or U lists by specific name, it must be managed as Hazardous Chemical Waste due to its bioactive potential and GHS hazard classifications (H302, H315, H319).

Core Directive: Do not dispose of this compound down the drain or in municipal trash. The mandatory disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Chemical Identification & Hazard Assessment

Accurate identification is the first step in compliant disposal.

ParameterSpecification
Chemical Name 2-Amino-N-cyclopentyl-2-phenylacetamide
CAS Number 1103626-23-8
Molecular Formula C₁₃H₁₈N₂O
Physical State Solid (White to off-white powder)
Solubility Soluble in DMSO, Methanol; Low solubility in water
GHS Signal Word WARNING
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Regulatory Waste Classification (RCRA)

In the United States, waste characterization is the generator's responsibility (40 CFR 262.11).

  • Listed Waste: This specific CAS is generally not found on the EPA's P-list (acutely toxic) or U-list (toxic).

  • Characteristic Waste: It likely does not meet criteria for Ignitability (D001), Corrosivity (D002), or Reactivity (D003).

  • Generator Knowledge Determination: Due to its status as a bioactive amide intermediate, it should be classified as Non-Regulated Hazardous Waste (unless mixed with regulated solvents) but treated with the same rigor as RCRA-regulated waste to prevent environmental release.

Step-by-Step Disposal Protocol

Phase 1: Waste Segregation & Collection

Segregation prevents dangerous chemical reactions and reduces disposal costs.

A. Solid Waste (Bulk Powder & Contaminated Debris)

  • Container: Use a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "2-Amino-N-cyclopentyl-2-phenylacetamide, solid debris (gloves/paper)."

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Protocol:

    • Transfer expired or excess powder directly into the jar.

    • Include contaminated weigh boats, scoops, and gloves in the same container if they are heavily soiled.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) as amides can react to form toxic gases.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

  • Container: HDPE or Glass carboy (4L or 20L).

  • Stream Selection:

    • If dissolved in DMSO/Methanol/Ethanol : Segregate into "Non-Halogenated Organic Waste."

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

  • Protocol:

    • Ensure the pH is between 5 and 9. If the solution is highly acidic or basic due to reaction conditions, neutralize carefully before adding to the waste carboy to prevent heat generation.

    • Cap the carboy immediately after addition.

Phase 2: Professional Disposal Logistics

You cannot treat this waste on-site (e.g., via evaporation or drain dilution).

  • Method: Incineration with secondary combustion chamber and scrubber.

  • Vendor Profile: Ensure your waste vendor (e.g., Veolia, Clean Harbors, Triumvirate) codes this for Incineration rather than fuel blending, as the nitrogen content (amide/amine) can generate NOx if not burned at sufficiently high temperatures.

Decision Logic for Waste Handling

The following diagram illustrates the decision-making process for segregating this specific compound.

WasteSegregationStartWaste Generation:2-Amino-N-cyclopentyl-2-phenylacetamideStateCheckPhysical State?Start->StateCheckSolidSolid (Powder/Debris)StateCheck->SolidPowder/WipesLiquidLiquid (Solution)StateCheck->LiquidReaction MixSolidBinSolid Waste Bin(Label: Toxic/Irritant)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloContains HalogensNonHaloNon-Halogenated(DMSO, MeOH, Water)SolventCheck->NonHaloNo HalogensHaloCarboyHalogenated Waste Carboy(Red Can)Halo->HaloCarboyNonHaloCarboyOrganic Waste Carboy(Clear/White Can)NonHalo->NonHaloCarboyFinalShip for High-Temp IncinerationSolidBin->FinalHaloCarboy->FinalNonHaloCarboy->Final

Caption: Operational workflow for segregating 2-Amino-N-cyclopentyl-2-phenylacetamide waste streams.

Emergency Spill Response Protocol

In the event of a spill, immediate action is required to prevent exposure and tracking of the material.[3]

PPE Requirements[2][5]
  • Respiratory: N95 or P100 particulate respirator (powder form).

  • Skin: Nitrile gloves (double gloving recommended; 0.11 mm minimum thickness).

  • Eyes: Safety goggles (standard safety glasses are insufficient for powder spills due to airborne dust risk).

Spill Cleanup Workflow

SpillResponseAlert1. Alert & Evacuate(Immediate Area)PPE2. Don PPE(Goggles, Nitrile, N95)Alert->PPEContain3. ContainmentCover with damp paper towelsto suppress dustPPE->ContainCollect4. CollectionScoop into wide-mouth jarContain->CollectClean5. DecontaminationWipe surface with soap/waterCollect->CleanDispose6. DisposalLabel as Hazardous WasteClean->Dispose

Caption: Step-by-step spill response for solid amide intermediates.

Detailed Cleanup Steps:

  • Dust Suppression: Do not dry sweep. Gently cover the spill with paper towels dampened with water or a neutral detergent solution. This prevents the generation of airborne dust (H335 hazard).[4]

  • Collection: Using a plastic scoop or dustpan, lift the wet towels and chemical residue. Place them directly into a hazardous waste bag or wide-mouth jar.

  • Decontamination: Scrub the area with a soap and water solution. The acetamide moiety is generally stable but can be removed effectively with surfactants.

  • Verification: Visually inspect for white residue. If residue persists, repeat the wash.[4]

Storage & Compatibility

To prevent premature degradation or accidental reactions prior to disposal:

  • Storage Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities:

    • Strong Oxidizing Agents: Potential fire hazard.[3]

    • Strong Acids/Bases: Can hydrolyze the amide bond, releasing the amine or carboxylic acid derivatives, which may alter the waste profile.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: 29 CFR 1910.1200. Retrieved from [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.